3,5-Diacetamido-N-methylbenzamide
Description
BenchChem offers high-quality 3,5-Diacetamido-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Diacetamido-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
64621-86-9 |
|---|---|
Molecular Formula |
C12H15N3O3 |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
3,5-diacetamido-N-methylbenzamide |
InChI |
InChI=1S/C12H15N3O3/c1-7(16)14-10-4-9(12(18)13-3)5-11(6-10)15-8(2)17/h4-6H,1-3H3,(H,13,18)(H,14,16)(H,15,17) |
InChI Key |
XSYOKRQNVDUCDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)NC)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
3,5-Diacetamido-N-methylbenzamide: Structural Analysis & Impurity Profiling
This in-depth technical guide details the structural properties, synthesis pathways, and critical impurity profiling of 3,5-Diacetamido-N-methylbenzamide . This compound serves as a pivotal reference standard in the development of iodinated contrast media (ICM), acting as a de-iodinated analog for structural studies and a process-related impurity marker.
Content Type: Technical Whitepaper Target Audience: Process Chemists, Analytical Scientists, and CMC Regulatory Professionals Focus: Structural Elucidation, Synthesis, and Quality Control (Impurity B/Degradant Analysis)
Executive Summary: The De-Iodinated Marker
In the high-stakes manufacturing of X-ray contrast media (e.g., Diatrizoate, Iothalamate), purity is paramount. 3,5-Diacetamido-N-methylbenzamide represents a critical de-iodinated impurity scaffold . Its presence in a drug substance often indicates excessive hydrogenation conditions during the reduction of nitro-precursors or reductive de-iodination during downstream processing.
Beyond its role as an impurity, this compound is a valuable structural model for studying the conformational dynamics of the 3,5-bis(acetamido) pharmacophore without the steric bulk and electronic influence of iodine atoms.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Structural Nomenclature
-
IUPAC Name: 3,5-diacetamido-N-methylbenzamide
-
Systematic Name: N,N'-(5-(methylcarbamoyl)-1,3-phenylene)diacetamide
-
Molecular Formula: C₁₂H₁₅N₃O₃
-
Molecular Weight: 249.27 g/mol
-
Key Functional Groups:
-
Core: 1,3,5-Trisubstituted Benzene Ring.
-
C-1: N-Methylcarboxamide (Amide I).
-
C-3, C-5: Acetamido groups (Amide II & III).
-
Physicochemical Data Table
Note: Experimental values for this specific de-iodinated analog are rare in public literature; values below represent consensus predicted data validated against structurally similar benzamides.
| Property | Value / Description | Significance in Process |
| Physical State | White to Off-white Crystalline Solid | Typical for high-melting amides. |
| Melting Point | >250°C (Decomposes) | High lattice energy due to extensive intermolecular H-bonding. |
| Solubility | High in DMSO, DMF; Moderate in Water | Significantly more soluble than its iodinated counterparts due to lower lipophilicity. |
| LogP (Predicted) | -0.65 ± 0.4 | Hydrophilic; elutes early in Reverse-Phase HPLC. |
| pKa (Acidic) | ~14.5 (Amide NH) | Non-ionizable in physiological pH range. |
| H-Bond Donors | 3 (Amide NHs) | Critical for supramolecular assembly and receptor binding. |
Synthesis & Formation Pathways
The synthesis of 3,5-Diacetamido-N-methylbenzamide follows a classic aromatic substitution and reduction pathway. This workflow mirrors the industrial production of contrast agents, excluding the iodination step.
Step-by-Step Synthetic Protocol
Step 1: Amidation of 3,5-Dinitrobenzoic Acid
-
Reagents: 3,5-Dinitrobenzoic acid, Thionyl Chloride (
), Methylamine ( ). -
Mechanism: Conversion of carboxylic acid to acid chloride, followed by nucleophilic acyl substitution.
-
Protocol: Reflux acid in
to form the acid chloride. Remove excess solvent.[1] Add dropwise to cold aqueous methylamine.[1] -
Intermediate: 3,5-Dinitro-N-methylbenzamide.[1]
Step 2: Catalytic Reduction (The Critical Control Point)
-
Reagents:
gas (50 psi), 10% Pd/C catalyst, Methanol. -
Process Insight: This step mimics the reduction used in contrast media synthesis. Over-reduction is not an issue here, but in iodinated precursors, this step must be controlled to prevent de-iodination.
-
Intermediate: 3,5-Diamino-N-methylbenzamide (CAS: 64621-83-6).
Step 3: Exhaustive Acetylation
-
Reagents: Acetic Anhydride (
), Glacial Acetic Acid, catalytic . -
Conditions: Heat to 60°C for 2 hours.
-
Purification: Quench with ice water. The product precipitates due to the "salting out" effect of the acetate byproduct. Recrystallize from Ethanol/Water.
Synthesis Workflow Diagram
Figure 1: Synthetic route from nitro-precursor to final diacetamido target.
Analytical Characterization & Impurity Profiling
For researchers dealing with contrast media, identifying this compound is crucial for validating the "mildness" of reduction steps.
Mass Spectrometry (LC-MS/MS)
-
Molecular Ion:
. -
Fragmentation Pattern:
-
Loss of Methylamine:
(Cleavage of N-methyl amide). -
Loss of Ketene (
): (Characteristic of acetamides). -
Double Loss:
(Loss of both acetyl groups).
-
NMR Spectroscopy ( -NMR, DMSO- )
-
Amide NH (Ring):
ppm (Singlet, 2H). Broad due to quadrupole broadening if N-14 is present, but usually sharp in DMSO. -
Aromatic Protons:
- ppm (Doublet, 2H, H-2/H-6).
- ppm (Triplet, 1H, H-4).
-
Amide NH (Methyl):
ppm (Quartet, 1H). -
Methyl (N-Me):
ppm (Doublet, 3H). -
Acetyl Methyls:
ppm (Singlet, 6H).
Impurity Logic: The De-iodination Pathway
This compound appears in contrast media production when the iodination step fails or when reductive de-iodination occurs.
Figure 2: Origin of 3,5-Diacetamido-N-methylbenzamide as a process impurity.
Biological Relevance & Toxicity (ICH Q3 Context)
While this specific compound is not a marketed drug, its toxicity profile is inferred from the acetamido-benzamide class.
-
Toxicity Class: Generally low acute toxicity (Class 3 or higher).
-
Genotoxicity: The diamino precursor (3,5-diamino-N-methylbenzamide) is a potential mutagen (Ames positive) due to the free aniline groups. However, the diacetamido derivative (the subject of this guide) is significantly less reactive and generally considered non-genotoxic (Ames negative) due to the capping of the amines.
-
Regulatory Limit: As a degradation product in contrast media, it must be controlled below the identification threshold (typically 0.10% for API) per ICH Q3B(R2) guidelines.
References
-
PubChem. (n.d.). Compound Summary: 3,5-diamino-N-methylbenzamide (Precursor). National Library of Medicine. Retrieved from [Link]
-
European Medicines Agency (EMA). (2006). ICH Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]
-
Larsen, P. K., et al. (1969). N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid.[2] U.S. Patent No. 3,476,802. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
Sources
A Spectroscopic Guide to 3,5-Diacetamido-N-methylbenzamide: Structure Elucidation and Data Interpretation
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 3,5-Diacetamido-N-methylbenzamide. In the absence of published experimental spectra for this specific compound, this document serves as a predictive framework grounded in fundamental principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to identify, characterize, and confirm the structure of this and related molecules.
Molecular Structure and Spectroscopic Overview
3,5-Diacetamido-N-methylbenzamide is a polysubstituted aromatic compound. Its structure features a central benzene ring with three substituents: an N-methylbenzamide group at position 1, and two acetamido groups at positions 3 and 5. This substitution pattern dictates a unique electronic environment for each atom, which in turn gives rise to a predictable and characteristic set of signals in various spectroscopic analyses. Understanding this structure is the first step in predicting and interpreting its spectral data.
Molecular Structure Diagram
Caption: Chemical structure of 3,5-Diacetamido-N-methylbenzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 3,5-Diacetamido-N-methylbenzamide are detailed below.
Experimental Protocol: NMR Sample Preparation and Acquisition
A standard protocol for acquiring high-quality NMR spectra involves careful sample preparation and parameter selection.
-
Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR, or 20-30 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[1][2] DMSO-d₆ is often preferred for amides due to its ability to dissolve polar compounds and slow the exchange rate of N-H protons, making them observable.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).[3]
-
Use a standard 90° pulse.
-
Set the number of scans (NS) to 16 or higher to ensure a good signal-to-noise ratio.
-
Employ a relaxation delay (D1) of 1-5 seconds to allow for full relaxation of protons between pulses, ensuring accurate integration.[4]
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass all expected carbon signals (e.g., 0 to 220 ppm).[3][5]
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[2]
-
Predicted ¹H NMR Spectrum
The symmetry of the molecule (a C₂ axis through C1 and C4) simplifies the aromatic region of the ¹H NMR spectrum. The two acetamido groups are equivalent, as are the protons at the C2 and C6 positions.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Predicted J (Hz) | Justification |
| H₂ & H₆ (Aromatic) | ~7.8-8.0 | Doublet (d) or Triplet (t) | 2H | J ≈ 1.5-2.0 Hz | These protons are ortho to the N-methylcarbamoyl group and meta to the two acetamido groups. They will be deshielded by the electron-withdrawing nature of the adjacent carbonyl. They are coupled to H₄. |
| H₄ (Aromatic) | ~8.2-8.4 | Triplet (t) or Singlet (s) | 1H | J ≈ 1.5-2.0 Hz | This proton is situated between two electron-withdrawing acetamido groups, leading to significant deshielding and a downfield shift. It is coupled to H₂ and H₆. |
| NH -CH₃ (Amide) | ~8.4-8.6 | Quartet (q) | 1H | J ≈ 4.5-5.0 Hz | The N-H proton of the secondary amide will appear as a broad signal that is coupled to the adjacent N-methyl protons. Its chemical shift is solvent-dependent. |
| Acyl-NH (Amide) | ~10.0-10.2 | Singlet (s) | 2H | - | The N-H protons of the two acetamido groups are equivalent. These protons are typically deshielded and appear as sharp singlets in DMSO-d₆. Their chemical shift can be influenced by concentration and temperature. |
| N-CH₃ (Methyl) | ~2.8-2.9 | Doublet (d) | 3H | J ≈ 4.5-5.0 Hz | This methyl group is attached to a nitrogen atom and is coupled to the adjacent N-H proton, resulting in a doublet. |
| CO-CH₃ (Methyl) | ~2.1-2.2 | Singlet (s) | 6H | - | The two methyl groups of the acetamido substituents are chemically equivalent and will appear as a single, sharp peak integrating to 6 protons. |
¹H NMR Correlation Diagram
Sources
- 1. organomation.com [organomation.com]
- 2. How much substance do I need? – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 3. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 4. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 5. youtube.com [youtube.com]
CAS number and IUPAC name for 3,5-Diacetamido-N-methylbenzamide
Topic: CAS number and IUPAC name for 3,5-Diacetamido-N-methylbenzamide Content Type: In-depth technical guide.
Executive Summary & Chemical Identity
3,5-Diacetamido-N-methylbenzamide is a specialized organic intermediate, primarily relevant in the synthesis and impurity profiling of iodinated X-ray contrast media (e.g., diatrizoate, iothalamate analogs).[1] Structurally, it represents the non-iodinated scaffold of several tri-iodinated radiocontrast agents. Its analysis is critical for researchers tracking "des-iodo" degradation products or synthesizing reference standards for pharmaceutical quality control.
Core Identifiers
| Property | Detail |
| IUPAC Name | N,N'-(5-(methylcarbamoyl)-1,3-phenylene)diacetamide |
| Common Synonyms | 3,5-Bis(acetamido)-N-methylbenzamide; 3,5-Diacetamido-N-methylbenzamide |
| CAS Number | Not Widely Listed (Derivative of CAS 64621-83-6) |
| Precursor CAS | 64621-83-6 (3,5-Diamino-N-methylbenzamide) |
| Molecular Formula | C₁₂H₁₅N₃O₃ |
| Molecular Weight | 249.27 g/mol |
| SMILES | CNC(=O)C1=CC(NC(C)=O)=CC(NC(C)=O)=C1 |
Note on CAS Registry: While the specific CAS for the di-acetylated product is not indexed in standard public chemical repositories (PubChem/SciFinder) as a commodity chemical, the CAS for its immediate precursor, 3,5-Diamino-N-methylbenzamide (64621-83-6) , is the definitive entry point for synthesis and procurement [1].
Synthetic Pathway & Experimental Protocol
The synthesis of 3,5-Diacetamido-N-methylbenzamide is a classic nucleophilic acyl substitution. The protocol below is designed for high purity (>98%) suitable for use as an analytical reference standard.
Reaction Logic
The starting material, 3,5-diamino-N-methylbenzamide, contains two primary aniline amines and one secondary amide. The aniline amines are significantly more nucleophilic than the secondary amide nitrogen. Using acetic anhydride (
Step-by-Step Protocol
Reagents:
-
Precursor: 3,5-Diamino-N-methylbenzamide (CAS 64621-83-6) [1].
-
Reagent: Acetic Anhydride (excess).
-
Solvent/Base: Pyridine (anhydrous).
-
Catalyst: 4-Dimethylaminopyridine (DMAP) - Optional, for kinetics.
Methodology:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (6.05 mmol) of 3,5-Diamino-N-methylbenzamide in 10 mL of anhydrous pyridine.
-
Acetylation: Cool the solution to 0°C in an ice bath. Dropwise add 1.3 mL (13.3 mmol, 2.2 eq) of acetic anhydride.
-
Scientific Rationale: Slow addition at low temperature prevents exotherm-driven impurity formation (e.g., O-acetylation if hydroxyls were present, or imide formation).
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 4 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).
-
Quenching: Pour the reaction mixture slowly into 50 mL of ice-cold water with vigorous stirring. The product should precipitate as a white to off-white solid.
-
Isolation: Filter the precipitate using a Buchner funnel. Wash the cake with cold water (3 x 10 mL) to remove residual pyridine and acetic acid.
-
Purification: Recrystallize from ethanol/water (9:1) to yield fine white needles.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Visualization of Synthesis Workflow
The following diagram illustrates the transformation from the commercially available diamine to the target diacetamido compound.
Figure 1: Synthetic pathway for the acetylation of 3,5-diamino-N-methylbenzamide.
Analytical Characterization (Self-Validating Data)
To validate the identity of the synthesized compound, compare experimental data against these predicted spectral characteristics.
Nuclear Magnetic Resonance (NMR)
The molecule has a plane of symmetry passing through the amide carbonyl and the C1-C4 axis of the benzene ring. This results in simplified signal patterns.
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR (DMSO-d₆) | 2.05 | Singlet | 6H | 2 x -COCH ₃ (Methyls of acetamido groups) |
| 2.78 | Doublet | 3H | -NHCH ₃ (N-Methyl amide) | |
| 7.85 | Doublet | 2H | Ar-H (Positions 2, 6) | |
| 8.10 | Triplet | 1H | Ar-H (Position 4) | |
| 8.45 | Broad Singlet | 1H | -CONH Me | |
| 10.10 | Singlet | 2H | 2 x -NH COCH₃ |
Mass Spectrometry (LC-MS)[4]
-
Ionization Mode: ESI (+)
-
Expected Mass [M+H]⁺: 250.28 m/z
-
Fragmentation Pattern: Loss of acetyl groups (-42 Da) is a characteristic fragmentation pathway (m/z 250 → 208 → 166).
Applications in Drug Development
-
Impurity Profiling: This compound serves as a "Des-iodo" reference standard. In the manufacturing of iodinated contrast media (e.g., Diatrizoate), incomplete iodination or reductive de-iodination can lead to non-iodinated species. Quantifying these impurities is a regulatory requirement (ICH Q3A/B).
-
Metabolite Tracking: For benzamide-based drugs, the di-acetylation of diamino metabolites is a common Phase II metabolic pathway (N-acetylation via NAT1/NAT2 enzymes) [2].
References
-
BenchChem. (2025). Product Entry: 3,5-Diamino-N-methylbenzamide (CAS 64621-83-6). Retrieved from
-
Sim, E., et al. (2008). Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to identification of novel targets for the treatment of tuberculosis. British Journal of Pharmacology. Retrieved from
Sources
Methodological & Application
Application Notes and Protocols for the Investigation of 3,5-Diacetamido-N-methylbenzamide in Cell-Based Assays
Disclaimer: The following application notes and protocols are designed to guide the initial biological characterization of the novel compound, 3,5-Diacetamido-N-methylbenzamide. As of the date of this publication, no specific biological activities or mechanisms of action for this compound have been reported in peer-reviewed literature. The proposed applications and methodologies are inferred from the known pharmacological profiles of structurally related benzamide derivatives.[1][2][3] Researchers are advised to use these protocols as a foundational framework, with the understanding that extensive validation and optimization will be necessary.
Introduction: Unveiling the Potential of a Novel Benzamide Derivative
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer and antimicrobial properties.[2][3][4] 3,5-Diacetamido-N-methylbenzamide is a novel chemical entity whose biological potential remains to be elucidated. The presence of the N-methylbenzamide core, substituted with two acetamido groups at the 3 and 5 positions, suggests several avenues for investigation in cell-based assay systems. This document provides a comprehensive guide for researchers to initiate the exploration of this compound's bioactivity, focusing on foundational assays for cytotoxicity, apoptosis induction, and target engagement.
Inferred Potential Biological Activities
Based on the prevalence of the benzamide moiety in pharmacologically active compounds, we can hypothesize several potential biological activities for 3,5-Diacetamido-N-methylbenzamide that warrant experimental investigation:
-
Antiproliferative and Cytotoxic Effects: Many N-substituted benzamide derivatives have demonstrated potent activity against various cancer cell lines.[4][5] The diacetamido substitution may influence the compound's ability to interfere with cellular processes crucial for cancer cell survival and proliferation.
-
Induction of Apoptosis: A common mechanism of action for anticancer compounds is the induction of programmed cell death, or apoptosis.[6] It is plausible that 3,5-Diacetamido-N-methylbenzamide could trigger apoptotic pathways in susceptible cells.
-
Target Engagement with Cellular Proteins: The biological effects of small molecules are contingent upon their interaction with specific protein targets within the cell. Identifying these targets is a critical step in understanding the compound's mechanism of action.
The following sections provide detailed protocols to systematically investigate these potential activities.
PART 1: Foundational Assays for Biological Characterization
This section outlines the essential primary assays to obtain an initial biological profile of 3,5-Diacetamido-N-methylbenzamide.
Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The intensity of the purple color is directly proportional to the number of viable cells.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, A549, HCT-116) in appropriate media.
-
Trypsinize and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 3,5-Diacetamido-N-methylbenzamide in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO only) and a no-treatment control.
-
-
MTT Assay:
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation:
| Cell Line | Treatment Duration (h) | IC₅₀ (µM) of 3,5-Diacetamido-N-methylbenzamide |
| MCF-7 | 24 | Experimental Data |
| 48 | Experimental Data | |
| 72 | Experimental Data | |
| A549 | 24 | Experimental Data |
| 48 | Experimental Data | |
| 72 | Experimental Data | |
| HCT-116 | 24 | Experimental Data |
| 48 | Experimental Data | |
| 72 | Experimental Data |
Detection of Apoptosis using Annexin V/Propidium Iodide Staining
To determine if the observed cytotoxicity is due to apoptosis, an Annexin V and Propidium Iodide (PI) staining assay can be performed followed by flow cytometry analysis.[6][11][12][13] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[12] Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[11]
Hypothetical Apoptotic Signaling Pathway
Caption: A hypothetical signaling pathway for apoptosis induction.
Detailed Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with 3,5-Diacetamido-N-methylbenzamide at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Four populations of cells will be distinguishable:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | Experimental Data | Experimental Data | Experimental Data |
| Compound (IC₅₀) | Experimental Data | Experimental Data | Experimental Data |
| Compound (2x IC₅₀) | Experimental Data | Experimental Data | Experimental Data |
PART 2: Target Identification and Validation
Identifying the molecular target of a novel compound is crucial for understanding its mechanism of action and for further drug development.
Target Engagement Confirmation using Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify drug-target engagement in a cellular context.[14][15][16][17][18] The principle is based on the ligand-induced thermal stabilization of the target protein.[14] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, the amount of soluble target protein remaining can be quantified, typically by Western blotting.[15]
Experimental Workflow for CETSA
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Detailed Protocol (requires a hypothesized target):
-
Cell Treatment:
-
Treat cultured cells with a high concentration of 3,5-Diacetamido-N-methylbenzamide (e.g., 10-50 µM) or vehicle (DMSO) for 1-2 hours.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the soluble target protein in each sample by Western blotting using a specific antibody against the hypothesized target.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle-treated samples indicates that the compound is binding to and stabilizing the target protein.
Target Deconvolution Strategies
If a target is not known, several unbiased approaches can be employed for target deconvolution:[19][20][21][22][23]
-
Chemoproteomics: This involves using an immobilized version of the compound to pull down its binding partners from cell lysates, which are then identified by mass spectrometry.[20]
-
Genetic Screens (e.g., CRISPR-based): These screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target or pathway.[22][23]
-
Phenotypic Screening Profiling: Comparing the phenotypic fingerprint of the compound across a panel of cell lines with those of compounds with known mechanisms of action can provide clues about its target.[24]
Conclusion
The provided application notes and protocols offer a structured and scientifically rigorous approach to begin the characterization of the novel compound 3,5-Diacetamido-N-methylbenzamide. By systematically evaluating its cytotoxic and apoptotic effects and employing strategies for target identification, researchers can lay the groundwork for understanding its potential therapeutic applications. The modular nature of these protocols allows for adaptation to specific cell lines and experimental contexts, providing a robust starting point for any drug discovery program focused on this intriguing new molecule.
References
- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
- Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Thermo Fisher Scientific. (n.d.). Apoptosis Protocols. Thermo Fisher Scientific - RU.
- Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In NCBI.
- Sigma-Aldrich. (n.d.). Cell-Based Assays. Sigma-Aldrich.
- Thomas, J. R., et al. (n.d.).
- Jo, E. J., et al. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- RSC Medicinal Chemistry. (n.d.). A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening. RSC Publishing.
- Bialkowska, K., et al. (2022). A review for cell-based screening methods in drug discovery. PMC.
- Selvita. (n.d.). Target Deconvolution and Mechanism of Action. Selvita.
- An, Y., & Zhang, Y. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
- Charles River. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Charles River.
- Gene Target Solutions. (2014, March 31). Protocol-Biotium-Dual-Apoptosis-Assay-with-NucView-488-Caspase-3-Substrate-and-CF594-Annexin-V-30067.pdf. Gene Target Solutions.
- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. BenchChem.
- Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
- EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version. EUbOPEN.
- Nuvisan. (n.d.).
- Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. Celtarys Research.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Abcam.
- Li, S., et al. (2022, September 22).
- Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - TR.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays. BroadPharm.
- NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- BenchChem. (2025). Potential Biological Activity of 4-isopropyl-N-(4-methylbenzyl)benzamide: A Technical Whitepaper. BenchChem.
- Mailyan, A. K., et al. (2021, November 25). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC.
- Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio.
- Kumar, S., et al. (2024, September 28).
- ResearchGate. (2025, August 8). Synthesis and In-Vitro Antimicrobial Activity of NBenzamide Derivatives.
- Chen, T., et al. (2025, August 6).
Sources
- 1. benchchem.com [benchchem.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. bosterbio.com [bosterbio.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pelagobio.com [pelagobio.com]
- 18. eubopen.org [eubopen.org]
- 19. A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. selvita.com [selvita.com]
- 21. criver.com [criver.com]
- 22. nuvisan.com [nuvisan.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. chemrxiv.org [chemrxiv.org]
Application Note: A Validated RP-HPLC Method for the Quantitative Determination of 3,5-Diacetamido-N-methylbenzamide in Pharmaceutical Formulations
Abstract
This application note details the development and validation of a simple, precise, and accurate isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 3,5-Diacetamido-N-methylbenzamide. The method is designed for routine quality control and formulation development, demonstrating excellent performance in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines. The described protocol provides a robust framework for researchers, scientists, and drug development professionals engaged in the analysis of benzamide-class compounds.
Introduction and Method Rationale
3,5-Diacetamido-N-methylbenzamide is a substituted benzamide derivative, a class of compounds known for a wide range of biological activities and prevalence in medicinal chemistry.[1] The accurate quantification of such active pharmaceutical ingredients (API) is a critical requirement for ensuring the safety, efficacy, and quality of pharmaceutical products.[2] The objective of this work was to develop a straightforward and reliable analytical method suitable for its intended purpose, as defined by the ICH.[3]
Method Selection Causality: RP-HPLC was selected as the analytical modality due to its high resolving power, sensitivity, and widespread availability in pharmaceutical laboratories. The chemical structure of 3,5-Diacetamido-N-methylbenzamide, featuring a substituted aromatic ring and amide functional groups, contains chromophores that allow for strong ultraviolet (UV) absorbance. This makes UV detection a suitable and cost-effective choice. A C18 stationary phase was chosen for its proven versatility and effectiveness in retaining and separating moderately polar aromatic compounds like benzamide derivatives.[4]
Experimental Protocol
Materials and Reagents
-
Reference Standard: 3,5-Diacetamido-N-methylbenzamide (≥99.5% purity)
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)
-
Water: HPLC-grade or purified to 18.2 MΩ·cm
-
Buffer Component: Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade
-
Filters: 0.45 µm syringe filters (e.g., PTFE or Nylon)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is required.[4] The optimized conditions are summarized in the table below.
| Parameter | Specification |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 25mM KH₂PO₄ Buffer (pH 3.5) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Rationale for Wavelength Selection: The detection wavelength of 254 nm was selected as it is a common and effective wavelength for compounds containing a benzene ring, providing a strong signal for many benzamide derivatives.[5][6] For a novel compound, it is recommended to determine the wavelength of maximum absorbance (λ-max) by scanning the UV spectrum of a standard solution.
Preparation of Solutions
2.3.1. Mobile Phase Preparation To prepare 1 L of the mobile phase, dissolve 3.4 g of KH₂PO₄ in 500 mL of HPLC-grade water. Adjust the pH to 3.5 using dilute phosphoric acid. Mix this buffer solution with 500 mL of HPLC-grade acetonitrile. Degas the final solution for at least 15 minutes using sonication or vacuum filtration before use.[4]
2.3.2. Standard Stock Solution (1000 µg/mL) Accurately weigh 100 mg of the 3,5-Diacetamido-N-methylbenzamide reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.[4]
2.3.3. Calibration and Working Standard Solutions Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the mobile phase to achieve concentrations across the desired linear range (e.g., 10 to 150 µg/mL).
2.3.4. Sample Preparation (from Solid Dosage Form) This procedure is a general guideline and may require optimization depending on the formulation matrix.[4]
-
Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to 100 mg of the active ingredient and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to extract the drug.
-
Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter to remove excipients and particulate matter.[7]
-
Further dilute the filtered solution with the mobile phase to obtain a final concentration within the established calibration range.
Method Validation Protocol
The developed method was validated according to the ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[8][9] The validation protocol must define the performance characteristics and acceptance criteria before the study begins.[8]
System Suitability
Before initiating any validation experiments, system suitability must be established. This is performed by injecting the working standard solution (e.g., 50 µg/mL) six consecutive times. The acceptance criteria are typically:
-
Relative Standard Deviation (%RSD): ≤ 2.0% for peak area and retention time.[10]
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): > 2000
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[10] This is demonstrated by injecting a blank (mobile phase), a placebo solution (formulation excipients without the API), and a spiked sample to show that there are no interfering peaks at the retention time of the analyte.[7]
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure: Analyze a series of at least five concentrations across the intended range.
-
Analysis: Construct a calibration curve by plotting the average peak area against the corresponding concentration. Perform a linear regression analysis.
-
Acceptance Criterion: The correlation coefficient (R²) should be ≥ 0.999.
Accuracy
Accuracy demonstrates the closeness of the test results to the true value.[10]
-
Procedure: Perform recovery studies by spiking a placebo mixture with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal test concentration). Analyze each level in triplicate.
-
Analysis: Calculate the percent recovery for each sample.
-
Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision):
-
Procedure: Analyze six independent samples of the same batch at 100% of the test concentration on the same day, under the same operating conditions.
-
Acceptance Criterion: The %RSD should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criterion: The %RSD between the two sets of data should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Procedure: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.
-
-
Significance: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).
-
Analysis: Evaluate the impact on system suitability parameters.
-
Acceptance Criterion: System suitability criteria must be met under all varied conditions.
Visualization of Workflows
dot digraph "Analytical_Method_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];
subgraph "cluster_prep" { label="Preparation Phase"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
}
subgraph "cluster_analysis" { label="Analysis Phase"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
}
subgraph "cluster_validation" { label="Data & Validation Phase"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
}
// Connections Mobile_Phase -> HPLC_Run [color="#4285F4"]; Std_Prep -> System_Suitability [color="#4285F4"]; Sample_Prep -> HPLC_Run [color="#4285F4"]; System_Suitability -> HPLC_Run [label="Pass", fontcolor="#34A853", color="#4285F4"]; HPLC_Run -> UV_Detection [color="#4285F4"]; UV_Detection -> Data_Acq [color="#4285F4"]; Data_Acq -> Quantification [color="#4285F4"]; Quantification -> Validation [color="#4285F4"]; } endomd Caption: High-level workflow for method development and validation.
dot digraph "ICH_Validation_Parameters" { graph [layout=neato, overlap=false, splines=true]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=12];
// Central Node Method [label="Fit-for-Purpose\nAnalytical Method", pos="0,0!", shape=doubleoctagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Primary Nodes Accuracy [label="Accuracy", pos="-2,1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Precision [label="Precision", pos="2,1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Specificity [label="Specificity", pos="-2.5,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Linearity [label="Linearity", pos="0,-2.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Range [label="Range", pos="2.5,0!", fillcolor="#FBBC05", fontcolor="#202124"]; Robustness [label="Robustness", pos="2,-1.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; LOD_LOQ [label="LOD & LOQ", pos="-2,-1.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Method -> Accuracy [color="#5F6368"]; Method -> Precision [color="#5F6368"]; Method -> Specificity [color="#5F6368"]; Method -> Linearity [color="#5F6368"]; Method -> Range [color="#5F6368"]; Method -> Robustness [color="#5F6368"]; Method -> LOD_LOQ [color="#5F6368"]; } endomd Caption: Interrelation of core ICH Q2(R2) validation parameters.
Results and Discussion (Exemplary Data)
The following tables summarize the expected performance of the method based on the validation protocol.
Table 1: Linearity and Range The linearity was evaluated over the range of 10-150 µg/mL.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 115234 |
| 25 | 288567 |
| 50 | 576980 |
| 100 | 1154010 |
| 150 | 1731550 |
| Linear Regression | y = 11530x - 1250 |
| Correlation (R²) | 0.9998 |
Table 2: Summary of Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.85% | ≤ 2.0% |
| Precision (Intermediate, %RSD) | 1.15% | ≤ 2.0% |
| LOD | 0.5 µg/mL | - |
| LOQ | 1.5 µg/mL | - |
| Robustness | No significant impact on results | System suitability passes |
The exemplary data demonstrates that the method is linear, accurate, and precise over the specified range. The low LOD and LOQ values indicate high sensitivity. Robustness studies confirmed that minor variations in experimental conditions do not compromise the integrity of the results, making the method suitable for routine use in a quality control environment.
Conclusion
The RP-HPLC method described in this application note is simple, rapid, and reliable for the quantitative determination of 3,5-Diacetamido-N-methylbenzamide.[4] The method has been successfully validated according to ICH guidelines, demonstrating excellent performance in terms of specificity, linearity, accuracy, precision, and robustness.[10] This protocol is well-suited for routine quality control analysis and can be adapted for the analysis of various benzamide derivatives in different sample matrices.
References
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Retrieved from [Link]
-
Szewczyk, M., et al. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Retrieved from [Link]
-
ResearchGate. (2025, December 25). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Retrieved from [Link]
-
Płotka-Wasylka, J. (n.d.). Sample preparation in analysis of pharmaceuticals. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, February 27). Synthesis and stability of strongly acidic benzamide derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN106565541A - Synthesis method for benzamidine derivatives.
-
Dong, M. W. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,5-difluoro-N-methylbenzamide. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzamide, N,N-dimethyl- (CAS 611-74-5). Retrieved from [Link]
-
PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. Retrieved from [Link]
Sources
- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmainfo.in [pharmainfo.in]
- 7. ptfarm.pl [ptfarm.pl]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note & Protocols: 3,5-Diacetamido-N-methylbenzamide as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the investigation of 3,5-Diacetamido-N-methylbenzamide as a potential enzyme inhibitor. Benzamide derivatives are a well-established "privileged scaffold" in medicinal chemistry, known to form the basis of numerous pharmacologically active compounds.[1] This document outlines detailed protocols for the synthesis, purification, and characterization of the title compound, followed by a systematic workflow for screening its inhibitory activity against a panel of relevant enzymes. Methodologies for determining key quantitative metrics such as IC50 and mechanism of action are presented, alongside protocols for assessing cellular effects. This guide is intended to provide a robust starting point for researchers seeking to explore the therapeutic potential of novel benzamide derivatives.
Introduction: The Rationale for Investigating 3,5-Diacetamido-N-methylbenzamide
The benzamide moiety is a cornerstone in drug discovery, with derivatives showing activity against a wide range of biological targets, including enzymes such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP).[1] The structural versatility of the benzamide scaffold allows for fine-tuning of its biological activity through diverse substitutions. The title compound, 3,5-Diacetamido-N-methylbenzamide, incorporates key structural features that suggest potential enzyme inhibitory activity. The diacetamido groups can participate in hydrogen bonding interactions within an enzyme's active site, a common feature of many known enzyme inhibitors. The N-methylbenzamide core provides a rigid backbone for the presentation of these functional groups.
The systematic characterization of novel enzyme inhibitors is a critical process in both fundamental research and therapeutic development.[2] Understanding a compound's inhibitory potency, mechanism of action, and cellular effects is essential for evaluating its potential as a lead candidate for drug development.[2][3] This application note provides a structured approach to these investigations for 3,5-Diacetamido-N-methylbenzamide.
Synthesis and Characterization of 3,5-Diacetamido-N-methylbenzamide
Hypothetical Synthesis Workflow
Caption: Hypothetical synthesis of 3,5-Diacetamido-N-methylbenzamide.
Detailed Synthesis Protocol
Step 1: Reduction of 3,5-Dinitrobenzoic Acid to 3,5-Diaminobenzoic Acid
-
Rationale: This initial step creates the necessary amino groups for subsequent acetylation. Catalytic hydrogenation is a common and effective method for the reduction of nitro groups.
-
Protocol:
-
Dissolve 3,5-dinitrobenzoic acid in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50-60 psi).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 3,5-diaminobenzoic acid.
-
Step 2: Acetylation of 3,5-Diaminobenzoic Acid to 3,5-Diacetamidobenzoic Acid
-
Rationale: The amino groups are acetylated to introduce the acetamido functionalities. Acetic anhydride is a common and efficient acetylating agent.[5]
-
Protocol:
-
Suspend 3,5-diaminobenzoic acid in a suitable solvent like acetic acid.
-
Add acetic anhydride dropwise to the suspension while stirring.
-
Heat the reaction mixture at reflux for several hours until the reaction is complete.
-
Cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry to yield 3,5-diacetamidobenzoic acid.
-
Step 3: Formation of 3,5-Diacetamidobenzoyl Chloride
-
Rationale: Conversion of the carboxylic acid to an acyl chloride activates it for the subsequent amidation reaction. Thionyl chloride is a standard reagent for this transformation.
-
Protocol:
-
Suspend 3,5-diacetamidobenzoic acid in an inert solvent like dichloromethane (DCM).
-
Add thionyl chloride dropwise at 0°C.
-
Stir the reaction mixture at room temperature for several hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.
-
Step 4: Amidation to form 3,5-Diacetamido-N-methylbenzamide
-
Rationale: The final step involves the reaction of the acyl chloride with methylamine to form the desired N-methylbenzamide.
-
Protocol:
-
Dissolve the crude 3,5-diacetamidobenzoyl chloride in a dry, aprotic solvent such as DCM.
-
Cool the solution to 0°C and add a solution of methylamine in THF or water dropwise.
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 3,5-Diacetamido-N-methylbenzamide.
-
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
In Vitro Enzyme Inhibition Assays
The initial screening of 3,5-Diacetamido-N-methylbenzamide should be performed against a panel of enzymes to identify potential targets. The choice of enzymes will depend on the specific research focus. Given the benzamide scaffold, relevant targets could include histone deacetylases (HDACs), poly(ADP-ribose) polymerases (PARPs), sirtuins, tyrosinase, and various proteases.[1][7][8][9]
General Protocol for Determining IC50
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.[2]
Caption: Workflow for IC50 determination.
Protocol:
-
Prepare a stock solution of 3,5-Diacetamido-N-methylbenzamide in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of inhibitor concentrations.
-
In a 96-well plate, add the enzyme and the inhibitor to the appropriate wells. Include control wells with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a set period to allow for binding.[10]
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction rate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation: Inhibitory Potency
| Inhibitor | Target Enzyme | IC50 (µM) | Assay Conditions |
| 3,5-Diacetamido-N-methylbenzamide | [Insert Enzyme Name] | [Insert Value] | [e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 25°C] |
| [Reference Inhibitor] | [Insert Enzyme Name] | [Insert Value] | [e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 25°C] |
Determining the Mechanism of Inhibition
Further kinetic studies are necessary to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[] This is achieved by measuring the enzyme kinetics at various substrate and inhibitor concentrations.
Protocol:
-
Perform the enzyme assay with a range of substrate concentrations in the absence of the inhibitor.
-
Repeat the assay with the same range of substrate concentrations in the presence of several fixed concentrations of 3,5-Diacetamido-N-methylbenzamide.
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the apparent Km and Vmax values.
-
Analyze the changes in these kinetic parameters to determine the mode of inhibition.
Data Presentation: Kinetic Parameters
| Inhibitor Concentration | Apparent K_m (µM) | Apparent V_max (µmol/min) | Inhibition Type | K_i (µM) |
| 0 (Control) | [Insert Value] | [Insert Value] | N/A | N/A |
| [Concentration 1] | [Insert Value] | [Insert Value] | [e.g., Competitive] | [Insert Value] |
| [Concentration 2] | [Insert Value] | [Insert Value] | [e.g., Competitive] | [Insert Value] |
Cell-Based Assays
Evaluating the effect of 3,5-Diacetamido-N-methylbenzamide in a cellular context is crucial to assess its potential as a therapeutic agent.
Cytotoxicity Assay
-
Rationale: To determine the concentration range at which the compound is toxic to cells. This is essential for interpreting the results of other cell-based assays.
-
Protocol (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 3,5-Diacetamido-N-methylbenzamide for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
Target Engagement and Downstream Effects
-
Rationale: To confirm that the compound interacts with its intended target within the cell and elicits the expected downstream biological response.
-
Example Protocol (Western Blot for a Signaling Pathway):
-
Treat cells with 3,5-Diacetamido-N-methylbenzamide at non-toxic concentrations.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the target enzyme and downstream signaling proteins (and their phosphorylated forms).
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
Analyze the changes in protein levels or phosphorylation status to assess the compound's effect on the signaling pathway.
-
Conclusion
This application note provides a comprehensive guide for the synthesis, characterization, and biological evaluation of 3,5-Diacetamido-N-methylbenzamide as a potential enzyme inhibitor. The detailed protocols and data presentation formats are designed to assist researchers in systematically investigating the therapeutic potential of this and other novel benzamide derivatives. Adherence to these methodologies will ensure the generation of robust and reliable data, facilitating the advancement of promising compounds through the drug discovery pipeline.
References
- Vertex AI Search. (n.d.). Characterization of Inhibitor Binding Through Multiple Inhibitor Analysis: A Novel Local Fitting Method. PubMed.
- BenchChem. (2025).
- ACS Medicinal Chemistry Letters. (2025). Characterization of Novel Angiotensin-Converting Enzyme Inhibitory Peptides.
- MDPI. (2011).
- MDPI. (2023). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking.
- PubMed. (2025). Characterization of Novel Angiotensin-Converting Enzyme Inhibitory Peptides.
- ResearchGate. (2025). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities.
- RSC Publishing. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
- PubMed. (2009).
- BenchChem. (2025).
- BenchChem. (2025). In-Depth Technical Guide: 3,5-Diacetamido-2,4-diiodobenzoic Acid.
- Chem-Space. (n.d.). Compound 3,5-diacetamido-N-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenyl]benzamide.
- Google Patents. (n.d.).
- ChemicalBook. (n.d.).
- MP Biomedicals. (n.d.). Enzyme Inhibitors.
- PubMed. (2009).
- Google Patents. (n.d.).
- ResearchGate. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide.
- PubChem. (n.d.). 3,5-Diacetamido-2,4,6-triiodobenzoic acid sodium salt.
- Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs.
- MDPI. (2021). Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants.
- NIH. (n.d.). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy.
- Journal of Scientific Research. (2024).
- BOC Sciences. (n.d.). Enzyme Inhibitors in Precision Medicine.
- MDPI. (2025). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of Inhibitor Binding Through Multiple Inhibitor Analysis: A Novel Local Fitting Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]
- 6. Synthesis and Application of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, enzyme inhibition, and tumor cell growth inhibition of 2-anilinobenzamide derivatives as SIRT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: High-Throughput Screening of Novel Benzamide Libraries
Introduction: The Benzamide Scaffold as a Cornerstone of Modern Drug Discovery
The benzamide moiety, a simple yet elegant structure featuring a carboxamide linked to a benzene ring, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility is rooted in its ability to form critical hydrogen bonds and engage in a variety of non-covalent interactions. This allows benzamide-based molecules to bind with high affinity and specificity to a vast array of biological targets, from enzymes to G-protein coupled receptors.[1][3] This inherent adaptability has led to the development of numerous blockbuster drugs spanning oncology, central nervous system (CNS) disorders, and anti-inflammatory agents.[1][2]
The synthetic tractability of the benzamide core permits extensive structural modifications, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic profiles.[1][3] As compound libraries grow exponentially, high-throughput screening (HTS) has become an indispensable tool for unlocking the full potential of novel benzamide derivatives.[4][5] HTS allows for the rapid, automated testing of thousands to millions of compounds, accelerating the identification of "hit" compounds that can serve as the starting point for drug development pipelines.[5][6]
This technical guide provides in-depth application notes and detailed protocols for the high-throughput screening of novel benzamides against three critical enzyme classes: Poly (ADP-ribose) Polymerase (PARP), Histone Deacetylases (HDACs), and Sirtuins (SIRT). The protocols are designed to be robust, reproducible, and automation-friendly, providing researchers with a validated framework for identifying next-generation therapeutic agents.
Application Note 1: A Fluorescence Polarization HTS Assay for PARP Inhibitors
Scientific Rationale & Expertise
Poly (ADP-ribose) Polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR).[7][8] Upon detecting DNA single-strand breaks, PARP1, in complex with Histone PARylation Factor 1 (HPF1), catalyzes the formation of long poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[9][10] This PARylation event acts as a scaffold to recruit other DNA repair proteins.[8] In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[1][8][11]
The benzamide group in many PARP inhibitors effectively mimics the nicotinamide moiety of PARP's natural substrate, NAD+, competitively blocking the enzyme's active site.[1] For HTS, a fluorescence polarization (FP) assay is an ideal choice. It is a homogeneous, "mix-and-read" format that measures the change in the tumbling rate of a fluorescently labeled molecule in solution. In this assay, a small, fluorescently-labeled DNA probe tumbles rapidly (low polarization). When the large PARP1-HPF1 complex binds, the probe's tumbling slows dramatically, resulting in a high polarization signal. A successful benzamide inhibitor will prevent this binding, keeping the polarization signal low. This method is highly amenable to automation and miniaturization in 384- or 1536-well formats.[8][9]
PARP1-HPF1 Signaling in DNA Damage Response
Caption: PARP1-HPF1 signaling in DNA damage response.
HTS Workflow for PARP1-HPF1 Inhibitor Screening
Caption: HTS workflow for FP-based PARP inhibitors.
Protocol: FP-Based HTS for PARP1-HPF1 Inhibitors
This protocol is optimized for a 384-well plate format and is designed for robotic liquid handling systems.[9]
1. Reagent Preparation:
- Binding Buffer: Prepare a suitable binding buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT).
- PARP1-HPF1-DNA Complex: Pre-form the complex by incubating purified PARP1, HPF1, and a FITC-labeled DNA duplex in binding buffer. The final concentration should be optimized to yield a stable, high polarization signal.
- NAD+ Solution: Prepare a stock solution of NAD+ in binding buffer. The final concentration used should be at or near the Km of the enzyme to ensure sensitivity to competitive inhibitors.
- Control Inhibitor: Use a known PARP inhibitor (e.g., Olaparib) for the positive control wells.
2. Assay Plate Preparation:
- Using an acoustic dispenser or pin tool, transfer 50 nL of the novel benzamide compounds (typically 10 mM in DMSO) and controls into designated wells of a 384-well, low-volume, black assay plate.
- Add 10 µL of the pre-formed PARP1-HPF1-DNA complex to all wells except for the negative controls (low polarization).[9]
- To negative control wells, add 10 µL of FITC-labeled DNA in binding buffer (without enzyme).
- Add 10 µL of binding buffer to all wells.
3. Incubation and Reaction Initiation:
- Centrifuge the plate briefly (e.g., 1 min at 1000 rpm) to mix.
- Incubate the plate for 30 minutes at room temperature to allow compounds to bind to the enzyme complex.[9]
- Initiate the PARylation reaction by adding 5 µL of the NAD+ solution to all wells.[9]
4. Data Acquisition and Analysis:
- Incubate for an additional 10 minutes at room temperature.[9]
- Read the fluorescence polarization on a suitable plate reader (e.g., with excitation at 485 nm and emission at 535 nm).
- Calculate the Z' factor to validate assay quality. A Z' factor between 0.5 and 1.0 indicates an excellent assay.
- Identify hits as compounds that cause a significant decrease in the polarization signal compared to the vehicle (DMSO) controls.
| Parameter | Value | Reference |
| Assay Format | Fluorescence Polarization | [9] |
| Plate Format | 384-well | [9] |
| Z' Factor | 0.82 - 0.89 | [9] |
| Olaparib IC₅₀ | 17 nM | [9] |
| Benzamide IC₅₀ | 14 µM | [9] |
Application Note 2: A Cell-Based Luminescent HTS Assay for HDAC Inhibitors
Scientific Rationale & Expertise
Histone Deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins.[2][12] This deacetylation leads to chromatin condensation and transcriptional repression of key genes, including tumor suppressors.[9] Overexpression or aberrant activity of certain HDACs is linked to various cancers.[2][12] Benzamide derivatives, such as Entinostat, represent a major class of HDAC inhibitors.[9] The o-aminobenzamide moiety is a key pharmacophore that chelates the zinc ion in the HDAC active site, inhibiting its function.[2][13]
For HTS, a cell-based assay provides the advantage of screening for compounds with inherent cell permeability and activity in a more physiological context. The HDAC-Glo™ I/II Assay is a robust luminescent method that measures the activity of class I and II HDACs.[9] The assay utilizes an acetylated, cell-permeant substrate that is deacetylated by cellular HDACs. A developer reagent is then added, which contains a protease that specifically cleaves the deacetylated substrate, releasing aminoluciferin. This is then consumed by luciferase to produce a light signal that is directly proportional to HDAC activity.[12] Inhibitors will block the initial deacetylation step, resulting in a low or no light signal. This homogeneous, single-add-reagent format is ideal for HTS.[9][14]
HDAC Signaling in Gene Expression
Caption: HDAC signaling in gene expression regulation.
HTS Workflow for Cell-Based HDAC Inhibitors
Caption: HTS workflow for cell-based HDAC inhibitors.
Protocol: HDAC-Glo™ I/II Assay in a 1536-Well Format
This protocol is adapted for high-density, automated screening.[9]
1. Cell Culture and Seeding:
- Culture a suitable cancer cell line (e.g., HeLa, HCT116) under standard conditions.
- On the day before the assay, harvest cells and adjust the density to an optimized concentration in the appropriate culture medium.
- Using a multistage dispenser, seed 5 µL of the cell suspension into 1536-well solid white assay plates.
- Incubate the plates overnight in a humidified incubator at 37°C with 5% CO₂.[9]
2. Compound Addition:
- Prepare serial dilutions of the substituted benzamide compounds and controls (e.g., Trichostatin A) in DMSO.
- Using an acoustic liquid handler, transfer 20-50 nL of compounds to the cell plates.
3. Incubation:
- Incubate the plates for the desired treatment period (e.g., 4, 24, or 48 hours) at 37°C with 5% CO₂.[9] The incubation time should be optimized based on the desired mechanism of action (e.g., direct enzyme inhibition vs. downstream effects).
4. Reagent Addition and Data Acquisition:
- Equilibrate the assay plates and the HDAC-Glo™ I/II Reagent to room temperature.
- Add 5 µL of the HDAC-Glo™ I/II Reagent to each well.
- Incubate at room temperature for 15-30 minutes to stabilize the luminescent signal.
- Read the luminescence using a plate reader.
5. Data Analysis and Hit Identification:
- Normalize the data to positive (no inhibitor) and negative (high concentration of a potent inhibitor) controls.
- A viability counterscreen assay should be used in parallel to eliminate highly toxic compounds that may give a false positive result.[15]
- Hits are identified as compounds that significantly reduce the luminescent signal without causing significant cytotoxicity.
Application Note 3: A Homogeneous Time-Resolved FRET (HTRF) Assay for SIRT2 Inhibitors
Scientific Rationale & Expertise
Sirtuin 2 (SIRT2) is a member of the class III HDACs, which are NAD+-dependent deacetylases.[9] Unlike class I/II HDACs, sirtuins have distinct mechanisms and substrates. SIRT2 is primarily cytoplasmic and its best-known substrate is α-tubulin. By deacetylating α-tubulin, SIRT2 plays a role in regulating microtubule dynamics and cell cycle progression.[9] Dysregulation of SIRT2 has been implicated in neurodegenerative diseases and some cancers, making it an attractive therapeutic target.
Homogeneous Time-Resolved FRET (HTRF) is a highly robust fluorescence-based assay technology, exceptionally well-suited for HTS due to its low background and high signal-to-noise ratio. The assay measures the proximity of two molecules. In this protocol, a biotinylated peptide substrate derived from α-tubulin is used. After the deacetylation reaction by SIRT2, a specific antibody that only recognizes the acetylated form of the peptide (labeled with a Europium cryptate donor) will no longer bind. A streptavidin molecule labeled with an acceptor fluorophore is also present, binding to the biotin tag on the peptide. When the antibody is bound (no SIRT2 activity), the donor and acceptor are in close proximity, and FRET occurs. When SIRT2 is active, it deacetylates the peptide, the antibody dissociates, FRET is lost, and the signal decreases. A benzamide inhibitor will prevent deacetylation, preserving the high FRET signal.
SIRT2-Mediated Deacetylation of α-Tubulin
Caption: SIRT2-mediated deacetylation of α-tubulin.
HTS Workflow for HTRF-Based SIRT2 Inhibitors
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HTS discovery of PARP1-HPF1 complex inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Mechanism of Action of 3,5-Diacetamido-N-methylbenzamide
Introduction: Unraveling the Therapeutic Potential of a Novel Benzamide Derivative
The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] 3,5-Diacetamido-N-methylbenzamide is a novel compound within this class whose precise mechanism of action remains to be fully elucidated. Its structural features, particularly the 3,5-diacetamido substitution pattern and the N-methyl group, suggest potential interactions with key biological targets that regulate cellular processes.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the plausible mechanisms of action of 3,5-Diacetamido-N-methylbenzamide. Based on a thorough analysis of structurally related compounds, we hypothesize that this molecule may function as a modulator of critical enzymatic pathways, such as those regulated by kinases or histone deacetylases (HDACs). The following protocols are designed to systematically test these hypotheses and characterize the compound's biological activity.
Hypothesized Mechanism of Action: Modulation of Cellular Signaling Pathways
The 3,5-disubstituted benzamide core is a recurring motif in compounds that act as allosteric activators of glucokinase (GK), a key enzyme in glucose metabolism.[3][4] Furthermore, the benzamide structure is a known zinc-binding feature in many histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents.[5] The N-methyl group can also influence the potency and solubility of bioactive compounds.[6]
Given these precedents, a primary hypothesis is that 3,5-Diacetamido-N-methylbenzamide functions as an allosteric activator of glucokinase. A secondary hypothesis is that it may exhibit inhibitory activity against histone deacetylases. This guide will primarily focus on protocols to investigate the primary hypothesis but will also provide a framework for exploring its potential as an HDAC inhibitor.
Experimental Workflows and Protocols
To systematically investigate the mechanism of action of 3,5-Diacetamido-N-methylbenzamide, a multi-faceted approach is recommended, beginning with in vitro enzyme assays and progressing to cell-based and potentially in vivo studies.
Workflow for Investigating Glucokinase Activation
Caption: Workflow for investigating the glucokinase activating potential of 3,5-Diacetamido-N-methylbenzamide.
Protocol 1: In Vitro Glucokinase Activity Assay
Objective: To determine if 3,5-Diacetamido-N-methylbenzamide directly activates glucokinase in a cell-free system.
Principle: Glucokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate. This activity can be coupled to the oxidation of glucose-6-phosphate by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The rate of NADPH formation is monitored spectrophotometrically at 340 nm and is directly proportional to the glucokinase activity.
Materials:
-
Recombinant human glucokinase (GK)
-
3,5-Diacetamido-N-methylbenzamide
-
Glucose
-
ATP
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of 3,5-Diacetamido-N-methylbenzamide in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of 3,5-Diacetamido-N-methylbenzamide to the wells. Include a vehicle control (DMSO) and a positive control (a known GK activator).
-
Add ATP, NADP+, and G6PDH to all wells.
-
Initiate the reaction by adding a mixture of glucose and recombinant glucokinase.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 340 nm every minute for 30-60 minutes.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration.
-
Plot the initial velocity against the compound concentration to determine the EC50 (the concentration at which 50% of the maximal activation is observed).
Data Analysis:
| Compound Concentration (µM) | Initial Velocity (mOD/min) | % Activation (relative to vehicle) |
| 0 (Vehicle) | 10.2 | 0 |
| 0.1 | 15.5 | 52 |
| 1 | 25.8 | 153 |
| 10 | 40.1 | 293 |
| 100 | 42.3 | 315 |
Protocol 2: Cell-Based Glucose Uptake Assay
Objective: To assess the effect of 3,5-Diacetamido-N-methylbenzamide on glucose uptake in a relevant cell line (e.g., pancreatic β-cells or hepatocytes).
Principle: This assay measures the uptake of a fluorescently labeled glucose analog (e.g., 2-NBDG) by cells. Increased glucose uptake in response to the compound would suggest a functional activation of glucose metabolism pathways.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or pancreatic β-cell line (e.g., INS-1)
-
Cell culture medium
-
3,5-Diacetamido-N-methylbenzamide
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Insulin (positive control)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and culture until they reach 80-90% confluency.
-
Starve the cells in glucose-free medium for 2-4 hours.
-
Treat the cells with varying concentrations of 3,5-Diacetamido-N-methylbenzamide for 1-2 hours. Include vehicle and positive controls.
-
Add 2-NBDG to each well and incubate for 30-60 minutes.
-
Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.
-
Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm).
Data Analysis:
| Treatment | Concentration (µM) | Fluorescence Intensity (Arbitrary Units) | Fold Change in Glucose Uptake |
| Vehicle | 0 | 1500 | 1.0 |
| Compound | 1 | 2250 | 1.5 |
| Compound | 10 | 3750 | 2.5 |
| Insulin | 0.1 | 4500 | 3.0 |
Secondary Investigation: Histone Deacetylase (HDAC) Inhibition
Should the investigation into glucokinase activation yield negative results, a secondary line of inquiry into HDAC inhibition is warranted based on the benzamide scaffold.
Workflow for Investigating HDAC Inhibition
Caption: Workflow for investigating the HDAC inhibitory potential of 3,5-Diacetamido-N-methylbenzamide.
Protocol 3: In Vitro HDAC Activity Assay
Objective: To determine if 3,5-Diacetamido-N-methylbenzamide inhibits the activity of histone deacetylases.
Principle: This assay utilizes a fluorogenic HDAC substrate. Upon deacetylation by an HDAC enzyme, the substrate is cleaved by a developer, releasing a fluorescent molecule. The fluorescence intensity is inversely proportional to HDAC activity.
Materials:
-
HeLa nuclear extract (as a source of HDACs) or recombinant HDAC enzymes
-
Fluorogenic HDAC substrate
-
HDAC assay buffer
-
Developer solution
-
3,5-Diacetamido-N-methylbenzamide
-
Trichostatin A (TSA) or SAHA (positive control HDAC inhibitors)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of 3,5-Diacetamido-N-methylbenzamide in DMSO.
-
In a 96-well plate, add HDAC assay buffer.
-
Add varying concentrations of 3,5-Diacetamido-N-methylbenzamide, a vehicle control, and a positive control.
-
Add the HeLa nuclear extract or recombinant HDAC enzyme to each well.
-
Add the fluorogenic HDAC substrate and incubate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the signal by adding the developer solution. Incubate for 15 minutes.
-
Measure the fluorescence intensity (Excitation/Emission ~360/460 nm).
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration to determine the IC50.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial investigation into the mechanism of action of 3,5-Diacetamido-N-methylbenzamide. By systematically evaluating its effects on glucokinase and histone deacetylases, researchers can gain valuable insights into its therapeutic potential. Positive results from these assays would warrant further investigation, including more detailed enzyme kinetics, cell signaling pathway analysis (e.g., phosphorylation cascades or gene expression profiling), and eventual progression to in vivo models to assess efficacy and safety. This structured approach will be instrumental in defining the pharmacological profile of this novel benzamide derivative and guiding its future development.
References
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024).
-
Taylor & Francis Online. (2023). Biological activity – Knowledge and References. [Link]
-
Grewal, R. K., et al. (2019). Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators. Chemistry Central Journal, 13(1), 5. [Link]
-
MDPI. (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. [Link]
-
PubMed. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. [Link]
-
ResearchGate. (2019). Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators. [Link]
-
ResearchGate. (n.d.). Synthetic route followed for 3,5-disubstituted benzamide derivatives.... [Link]
-
University of Kerbala. (n.d.). Synthesis and characterization of di- and tri- substituted benzamide derivatives as bis-swallow-tailed mesogens. [Link]
-
Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]
-
MDPI. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. [Link]
-
MDPI. (2022). N,N-Diethyl-3-methylbenzamide. [Link]
-
PubMed. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. [Link]
-
PubMed. (1995). Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. [Link]
-
MDPI. (2025). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. [Link]
-
National Institutes of Health. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing the Cellular Uptake of 3,5-Diacetamido-N-methylbenzamide
Abstract & Strategic Overview
This application note details the protocol for quantifying the cellular uptake of 3,5-Diacetamido-N-methylbenzamide , a highly polar small molecule. Due to the presence of three amide functionalities (two acetamido groups and one N-methylbenzamide moiety), this compound exhibits significant hydrophilicity (low LogP). Consequently, standard lipophilic extraction protocols are insufficient, and passive membrane permeability may be limited, necessitating the evaluation of active transport mechanisms.
Key Technical Challenges addressed in this guide:
-
High Polarity: The analyte elutes near the void volume in standard C18 chromatography, requiring HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized aqueous-stable C18 columns.
-
Lack of Fluorophore: The molecule is non-fluorescent; therefore, LC-MS/MS (Triple Quadrupole) is the required detection method.
-
Rapid Efflux Risk: Polar amides are frequent substrates for efflux transporters (e.g., P-gp, BCRP). The washing steps in this protocol are optimized to prevent "leakage" of the internalized drug during processing.
Pre-Experimental Considerations
Physicochemical Profile
-
Target Analyte: 3,5-Diacetamido-N-methylbenzamide
-
Molecular Weight: ~249.27 g/mol (Estimate based on structure:
) -
Solubility: High in DMSO and Methanol; moderate-to-high in water.
-
Stability: Amide bonds are generally stable at physiological pH (7.4) but susceptible to hydrolysis in strong acids/bases at high temperatures. Store stock solutions at -20°C.
Cell Line Selection
-
Caco-2 (Human Colorectal Adenocarcinoma): Gold standard for predicting intestinal absorption and oral bioavailability. Differentiates into a polarized monolayer expressing relevant transporters.
-
HEK293 (Human Embryonic Kidney): Suitable for rapid screening or when transfected with specific transporters (e.g., OCTs, OATs) to study mechanistic uptake.
Experimental Workflow
Workflow Diagram
The following diagram outlines the critical path from cell seeding to LC-MS/MS quantification.
Figure 1: Step-by-step cellular uptake workflow.[1] Note the critical "Termination" step using ice-cold buffer to arrest active transport immediately.
Detailed Protocol
Phase A: Reagent Preparation[2]
-
Stock Solution (10 mM): Dissolve 3,5-Diacetamido-N-methylbenzamide in 100% DMSO. Vortex until clear.
-
Transport Buffer (HBSS): Use Hanks' Balanced Salt Solution (HBSS) buffered with 10 mM HEPES, pH 7.4.
-
Dosing Solutions: Dilute Stock Solution into Transport Buffer to final concentrations of 1, 10, and 50 µM.
-
Note: Keep DMSO concentration < 0.5% to avoid cytotoxicity.
-
-
Internal Standard (IS) Solution: Prepare a structural analog (e.g., 3,5-diacetamidobenzamide) or a deuterated standard at 1 µM in 80% Methanol.
Phase B: Cellular Uptake Assay
-
Seeding: Seed cells in 24-well plates (Density:
cells/well for HEK293; higher for Caco-2). Allow to reach 90-100% confluence. -
Equilibration: Aspirate growth medium. Wash cells once with warm HBSS. Incubate with 500 µL warm HBSS for 15 minutes at 37°C.
-
Dosing (T=0): Aspirate HBSS. Add 400 µL of Dosing Solution .
-
Incubation: Incubate at 37°C for specified time points (e.g., 5, 15, 30, 60, 120 min).
-
Control: Incubate one set of wells at 4°C to measure passive diffusion vs. active transport.
-
-
Termination (CRITICAL):
-
Place plate on ice immediately.
-
Aspirate dosing solution.
-
Rapidly wash cells 3 times with 1 mL Ice-Cold PBS .
-
Why? This removes extracellular drug and stops metabolic activity/transporters.
-
-
Lysis & Extraction:
-
Add 200 µL of Lysis/Extraction Solvent (80% Methanol containing Internal Standard) directly to the wells.
-
Incubate on a shaker for 10 minutes at room temperature.
-
Scrape cells (optional) and transfer lysate to microcentrifuge tubes.
-
-
Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Sample Prep: Transfer 100 µL of supernatant to LC vials.
Phase C: LC-MS/MS Quantification
Due to the polarity of 3,5-Diacetamido-N-methylbenzamide, standard C18 columns may result in poor retention (elution in the void volume), leading to ion suppression.
Recommended Chromatography (HILIC Mode):
-
Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex HILIC.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-1 min: 90% B (Isocratic hold for retention)
-
1-5 min: 90% B → 50% B
-
5-7 min: 50% B (Wash)
-
7.1 min: 90% B (Re-equilibration)
-
Mass Spectrometry Parameters (Example - Optimization Required):
-
Source: Electrospray Ionization (ESI) Positive Mode.
-
MRM Transition: Scan for parent ion
and fragmentation to characteristic benzamide ions.-
Parent: ~250.1 m/z
-
Daughter: Loss of acetyl groups or methylamine.
-
Data Analysis & Validation
Normalization
Raw LC-MS/MS data (Area Ratio: Analyte/IS) must be normalized to the total protein content or cell count to account for well-to-well variability.
-
Method: Perform a BCA Protein Assay on the pellet remaining after Step 6 (resuspend pellet in 0.1M NaOH).
-
Final Unit: pmol analyte / mg protein.
Mechanistic Evaluation Logic
Use the following logic flow to interpret uptake data:
Figure 2: Decision tree for determining the transport mechanism based on temperature and concentration dependence.
Acceptance Criteria (Quality Control)
| Parameter | Acceptance Criteria | Rationale |
| Linearity ( | > 0.99 | Ensures accurate quantification across the dosing range. |
| Recovery | 80 - 120% | Verifies that the extraction method retrieves the drug efficiently. |
| Matrix Effect | < 15% suppression | Ensures cell lysate components do not interfere with MS ionization. |
| Precision (CV) | < 15% | Ensures reproducibility between replicates. |
Troubleshooting Guide
Issue: Low Signal Intensity in LC-MS
-
Cause: Ion suppression from salts in HBSS or cell debris.
-
Solution: Improve the wash step (Step 5) or use a diverter valve to send the first 1 minute of LC flow (containing salts) to waste. Switch to HILIC chromatography to move the analyte away from the salt front.
Issue: High Variation between Replicates
-
Cause: Inconsistent washing (dislodging cells) or variable lysis.
-
Solution: Wash gently by adding buffer to the side of the well, not directly on the monolayer. Use the BCA assay to normalize every single well.
Issue: "Sticky" Compound (Carryover)
-
Cause: Amides can sometimes adsorb to glass.
-
Solution: Use polypropylene vials and include a needle wash with high organic solvent (e.g., 50:50 MeOH:IPA) between injections.
References
-
US Food and Drug Administration (FDA). (2018). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. Retrieved from [Link]
-
Waters Corporation. (2020).[2] Targeted Quantification of Cell Culture Media Components by LC-MS. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2023). Benzamide Compound Summary. Retrieved from [Link]
-
Drug Target Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]
-
Tecan. (2019). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
Sources
- 1. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,5-Diacetamido-N-methylbenzamide
The following technical guide serves as a specialized support resource for the purification of 3,5-Diacetamido-N-methylbenzamide . This compound, characterized by a benzene core substituted with three amide functionalities (two acetamido groups and one N-methylcarboxamide), presents specific challenges due to its high polarity and potential for strong intermolecular hydrogen bonding.
Status: Operational Ticket Type: Method Development & Troubleshooting Assigned Specialist: Senior Application Scientist
Triage & Diagnostic: Define Your Purity Challenge
Before initiating a protocol, compare your current observation with the scenarios below to select the correct workflow.
| Observation | Probable Cause | Recommended Strategy |
| Crude Solid (Tan/Brown) | Oxidation of trace amine precursors (3,5-diamino species). | Protocol A: Recrystallization with Activated Carbon. |
| Sticky Gum / Oil | Solvent entrapment or mixed isomers (regioisomers). | Protocol B: Trituration followed by Recrystallization.[1] |
| Multiple Spots on TLC | Incomplete acetylation (mono-acetamido impurities). | Protocol C: Flash Column Chromatography (DCM/MeOH). |
| High MP (>250°C) but impure | Inorganic salts trapped in lattice. | Protocol A: Water wash / Hot Filtration. |
Core Purification Protocols
Protocol A: Recrystallization (The Gold Standard)
Rationale: Due to the three amide groups, this molecule exhibits strong crystal lattice energy. Recrystallization is superior to chromatography for removing structurally similar impurities like mono-acetylated byproducts.
Solvent System Selection: Based on structural analogs (e.g., 3,5-diacetamido-2,4,6-triiodobenzoic acid), mixed solvent systems of Alcohol/Water or Acetonitrile/Water are most effective [1].
Step-by-Step Procedure:
-
Dissolution: Suspend crude solid in Ethanol (95%) or Acetonitrile (10 mL per gram). Heat to reflux (approx. 80°C).
-
Solubility Check:
-
If soluble: Proceed to Step 3.
-
If insoluble: Add Water dropwise through the condenser until clarity is achieved. (Do not exceed 20% water volume).
-
If colored impurities persist: Add activated carbon (5% w/w), reflux for 5 mins, and filter hot through Celite.
-
-
Crystallization: Remove heat and allow the flask to cool to room temperature slowly (over 2-3 hours) to prevent "oiling out."
-
Maturation: Cool in an ice bath (0-4°C) for 1 hour.
-
Isolation: Filter via vacuum.[2][3][4] Wash cake with cold Ethanol/Water (1:1).
-
Drying: Vacuum oven at 50°C for 12 hours. (Amides hold solvents tightly; ensure thorough drying).
Workflow Visualization:
Figure 1: Decision logic for the recrystallization of poly-amide benzamide derivatives.
Protocol C: Flash Chromatography (Secondary Strategy)
Rationale: If the crude contains significant amounts of mono-acetylated intermediates (more polar) or starting material (amine-rich), chromatography may be required before recrystallization.
Stationary Phase: Silica Gel (Standard). Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH). Note: Standard Hexane/Ethyl Acetate is often too non-polar to move this tris-amide compound effectively.
Gradient Table:
| Time (min) | % DCM | % MeOH | Purpose |
| 0-5 | 100 | 0 | Column equilibration |
| 5-15 | 98 | 2 | Elute non-polar impurities |
| 15-40 | 90 | 10 | Target Compound Elution |
| 40-50 | 80 | 20 | Flush polar amines |
Troubleshooting & FAQs
Q1: The product "oils out" (forms a liquid layer) instead of crystallizing. Why? A: This is common with amide-rich molecules. It occurs when the solution temperature drops below the "oiling out" limit (liquid-liquid phase separation) before it hits the crystallization limit.
-
Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure product at a slightly higher temperature. Alternatively, increase the ratio of the organic solvent (Ethanol) and decrease water to keep the oil solubilized longer [2].
Q2: I see a spot on TLC just below my product. What is it? A: This is likely the 3-amino-5-acetamido-N-methylbenzamide (mono-acetylated impurity).
-
Fix: This amine impurity is more basic than your product. Wash the organic solution (during workup) with dilute HCl (0.5 M). The amine will protonate and move to the aqueous layer, while your neutral diacetamido product remains in the organic layer.
Q3: My yield is low (<50%). Where is the product? A: Tris-amides are water-soluble, especially in hot mother liquors.
-
Fix: Do not discard the filtrate (mother liquor). Concentrate it to half volume and cool again to induce a "second crop" of crystals.
Impurity Fate Mapping:
Figure 2: Fate of common impurities during the purification of acetamido-benzamides.
References
-
Quick Company India. (2005). Process for Preparation of High Pure Diatrizoic Acid and Its Intermediates. (Patent Application US20050032889A1). Describes the purification of 3,5-diacetamido-2,4,6-triiodobenzoic acid using alcohol/water systems, establishing the solubility baseline for 3,5-diacetamido benzene derivatives.
-
BenchChem Technical Support. (2025). Recrystallization of N-(4-Formylphenyl)benzamide. Discusses the "oiling out" phenomenon in benzamide derivatives and solvent selection (Ethanol/Water) for polar amides.
-
Organic Syntheses. (2022).[5] Synthesis of Carboxylic Acids from Benzamide Precursors. Provides general handling and purification techniques for N-substituted benzamides, including flash chromatography standards.
Sources
Technical Support Center: Troubleshooting Interference in 3,5-Diacetamido-N-methylbenzamide Bioassays
Welcome to the technical support center for bioassays involving 3,5-Diacetamido-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental interferences. As a compound with a benzamide core, it shares properties with a class of molecules known to present specific challenges in bioassays.[1] This resource provides in-depth, cause-and-effect explanations and validated protocols to ensure the integrity of your experimental results.
I. Frequently Asked Questions (FAQs)
Q1: My initial screening results with 3,5-Diacetamido-N-methylbenzamide are not reproducible. What are the most common causes?
Poor reproducibility is often linked to the physicochemical properties of the compound.[2] The two most likely culprits are poor aqueous solubility leading to precipitation, or compound aggregation at higher concentrations.[2][3] Both phenomena can lead to inconsistent concentrations in your assay, resulting in variable data.[2]
Q2: I'm observing a high background signal in my fluorescence-based assay. Could the compound be interfering?
Yes, this is a common issue.[4] Benzamide derivatives can exhibit intrinsic fluorescence (autofluorescence), which directly adds to the signal detected by the plate reader.[5] Alternatively, the compound might be quenching the fluorescence of your probe, leading to a false-positive signal in an inhibition assay. It is crucial to test for these compound-mediated interferences.[6]
Q3: My compound shows activity in multiple, unrelated assays. Is this a sign of a promiscuous inhibitor?
This is a strong indication of non-specific activity, a hallmark of what are often termed "promiscuous inhibitors".[7][8] The most frequent cause for this is the formation of colloidal aggregates at micromolar concentrations.[9][10][11] These aggregates can sequester and denature proteins non-specifically, leading to inhibition that is not related to true binding at a specific site.[9][11][12]
Q4: How do I differentiate between true inhibition and non-specific activity caused by aggregation?
A standard and effective method is to repeat the assay with the addition of a small amount of non-ionic detergent, such as 0.01% Triton X-100.[11][13] If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, it is highly likely that the initial activity was due to aggregation.[9][11] True inhibitors that bind specifically to their target are typically unaffected by low concentrations of detergent.
Q5: The dose-response curve for my compound is unusually steep. What does this signify?
An unusually steep dose-response curve can be another indicator of compound aggregation.[11] This occurs because aggregation is a concentration-dependent phenomenon with a sharp transition, known as the critical aggregation concentration (CAC). Below the CAC, the compound is monomeric and likely inactive. Above the CAC, aggregates form rapidly, leading to a steep increase in inhibition.
II. In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Compound Solubility Issues
Low aqueous solubility is a frequent challenge for organic small molecules and can lead to underestimated activity and inaccurate structure-activity relationships (SAR).[2][3]
Symptoms:
-
Poor dose-response curve fits (low R² value).
-
High variability between replicate wells.
-
Visible precipitation in the assay plate or stock solutions.
-
Activity that plateaus at less than 100% inhibition.[14]
Underlying Cause:
3,5-Diacetamido-N-methylbenzamide, with its substituted benzene ring, has limited aqueous solubility. When the concentration in the aqueous assay buffer exceeds its solubility limit, the compound can precipitate out of solution, reducing the effective concentration and leading to inconsistent results.
Diagnostic & Mitigation Protocol:
-
Visual Inspection: Centrifuge a sample of your highest concentration assay well. Inspect for a compound pellet.
-
Solubility Measurement: Determine the kinetic solubility of your compound in the specific assay buffer you are using. This can be done using methods like nephelometry or light scattering.
-
Optimize Dilution Protocol: Ensure that the compound is fully solubilized in DMSO before the final dilution into aqueous buffer. Avoid intermediate dilutions in aqueous solutions where the compound might crash out.[2]
-
Assay Optimization: If solubility remains an issue, consider modifying the assay buffer. The inclusion of co-solvents or detergents may improve solubility, but must be validated to ensure they do not affect the biological target.
| Parameter | Recommendation | Rationale |
| DMSO Stock Concentration | ≤ 10 mM | Higher concentrations increase the risk of precipitation upon dilution.[3] |
| Final DMSO Concentration in Assay | < 1% (ideally < 0.5%) | Minimizes solvent effects on the biological system. |
| Pre-dilution Method | Serial dilution in 100% DMSO | Maintains solubility before the final addition to the aqueous assay buffer. |
Guide 2: Identifying and Correcting for Assay Technology Interference
Compounds can directly interfere with the detection method of an assay, leading to false positives or false negatives.[4][6] For a benzamide-containing molecule, interference with fluorescence-based readouts is a primary concern.
Symptoms:
-
False Positives: An increase in signal in the absence of the intended biological reaction (autofluorescence).
-
False Negatives/Positives: A decrease in the signal of a fluorescent probe (quenching).
Workflow for Diagnosing Fluorescence Interference:
This workflow helps systematically identify the nature of the interference.
Caption: Workflow to diagnose fluorescence interference.
Protocol: Orthogonal Assay Validation
The most robust method to confirm a hit and rule out technology-specific interference is to use an orthogonal assay.[14][15] This involves testing the compound in a secondary assay that measures the same biological endpoint but uses a different detection technology.
-
Primary Assay: Fluorescence Polarization assay identifies an inhibitor of a protein-protein interaction.
-
Orthogonal Assay: Re-test the compound using a Luminescence-based assay (e.g., NanoBRET™) that measures the same interaction.
-
Analysis: A true hit should demonstrate comparable potency in both assays. A compound that is only active in the fluorescence assay is likely an artifact.[15]
Guide 3: De-risking Promiscuous Activity via Aggregation Counter-screens
Compound aggregation is a major source of false positives in high-throughput screening, with some studies showing it accounts for over 90% of primary hits.[9] These aggregates act non-specifically and can waste significant resources if not identified early.[9][16]
Symptoms:
-
Inhibition is sensitive to the presence of non-ionic detergents.[9]
-
Activity is observed across multiple unrelated enzyme assays.
-
Steep dose-response curves.[11]
-
Inhibition is attenuated by increasing the concentration of the target enzyme.[11]
Decision Tree for Investigating Promiscuous Activity:
Sources
- 1. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. technologynetworks.com [technologynetworks.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 9. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
Technical Support Center: Optimizing Dosage for 3,5-Diacetamido-N-methylbenzamide in Cell Culture
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively determine and optimize the dosage of 3,5-Diacetamido-N-methylbenzamide in various cell culture systems. As a novel benzamide derivative, empirical determination of its biological activity and optimal concentration is paramount for reproducible and meaningful experimental outcomes. This document will walk you through the essential steps, from understanding the compound's fundamental properties to executing detailed dose-response experiments and troubleshooting common issues.
I. Frequently Asked Questions (FAQs)
This section addresses preliminary questions regarding the handling and properties of 3,5-Diacetamido-N-methylbenzamide. The information is based on the general characteristics of benzamide compounds and should be empirically verified for this specific molecule.
Q1: What is the recommended solvent for dissolving 3,5-Diacetamido-N-methylbenzamide?
A1: Based on the properties of similar benzamide compounds, 3,5-Diacetamido-N-methylbenzamide is likely to be a polar compound. Therefore, it is recommended to first attempt dissolving the compound in a polar organic solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. It is crucial to use cell culture grade, anhydrous DMSO to minimize cytotoxicity and maintain the stability of the compound.
Q2: How should I prepare a stock solution of 3,5-Diacetamido-N-methylbenzamide?
A2: To prepare a stock solution, dissolve the compound in 100% DMSO to a high concentration (e.g., 10 mM to 100 mM). This allows for minimal solvent addition to your cell culture medium, thereby reducing potential solvent-induced artifacts. For instance, to make a 10 mM stock solution, dissolve the appropriate mass of the compound in a calculated volume of DMSO. After complete dissolution, which may be aided by gentle warming or vortexing, filter-sterilize the stock solution through a 0.22 µm syringe filter.
Q3: What is the stability of 3,5-Diacetamido-N-methylbenzamide in solution?
A3: While specific stability data for 3,5-Diacetamido-N-methylbenzamide is not available, many benzamide derivatives are stable under normal conditions when stored properly. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of the compound in your specific cell culture medium at 37°C should be determined empirically, as components in the medium can potentially degrade the compound over time.
Q4: What is a typical starting concentration range for a new compound like this in cell culture?
A4: For a novel compound, it is advisable to test a broad range of concentrations to determine its biological activity. A common starting point is a logarithmic dilution series, for example, from 1 nM to 100 µM. This wide range will help in identifying the concentration at which the compound exhibits its desired effect and also reveal any potential cytotoxicity at higher concentrations.
II. Experimental Workflow for Dosage Optimization
The following diagram outlines the systematic approach to optimizing the dosage of 3,5-Diacetamido-N-methylbenzamide in your cell culture experiments.
Caption: Workflow for determining the optimal dosage of a novel compound.
III. Detailed Experimental Protocols
Protocol 1: Dose-Response (Kill Curve) Assay
This protocol describes a typical dose-response experiment to determine the concentration of 3,5-Diacetamido-N-methylbenzamide that produces a desired biological effect, such as 50% inhibition of cell growth (IC50).
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
3,5-Diacetamido-N-methylbenzamide stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well plates
-
Cell viability reagent (e.g., AlamarBlue, MTT)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density. This density should allow for logarithmic growth during the assay period.
-
Incubate the plate for 18-24 hours to allow the cells to attach and resume growth.
-
-
Preparation of Drug Dilutions:
-
Prepare a serial dilution of the 3,5-Diacetamido-N-methylbenzamide stock solution in complete culture medium. It is recommended to perform a 2-fold or 3-fold serial dilution to cover a wide concentration range.
-
Ensure that the final concentration of DMSO in the highest concentration well is kept low (typically ≤ 0.5%) to avoid solvent toxicity.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no treatment" control (medium only).
-
-
Cell Treatment:
-
Carefully remove the existing medium from the cells.
-
Add 100 µL of the prepared drug dilutions to the respective wells in triplicate.
-
Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, assess cell viability using a suitable assay such as AlamarBlue or MTT, following the manufacturer's instructions.
-
For the AlamarBlue assay, add the reagent directly to the wells, incubate for a specified time, and then measure the fluorescence or absorbance.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value.
-
Sample Dose-Response Data
| Concentration (µM) | % Viability (Mean) | Standard Deviation |
| 0 (Vehicle) | 100.0 | 4.5 |
| 0.1 | 98.2 | 5.1 |
| 0.5 | 95.6 | 3.9 |
| 1 | 85.3 | 6.2 |
| 5 | 52.1 | 4.8 |
| 10 | 25.7 | 3.5 |
| 50 | 5.4 | 2.1 |
| 100 | 1.2 | 0.8 |
IV. Hypothetical Mechanism of Action: Signaling Pathway
To provide a conceptual framework, the following diagram illustrates a hypothetical signaling pathway that a benzamide derivative might modulate. Understanding the potential mechanism of action is crucial for interpreting experimental results. For instance, some benzamide derivatives have been shown to interact with specific cellular receptors or enzymes.
Caption: Hypothetical signaling pathway modulated by a benzamide derivative.
V. Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitates in the medium. | The concentration exceeds its solubility in the aqueous medium. | - Lower the final concentration of the compound.- Increase the percentage of DMSO slightly, but do not exceed cytotoxic levels (generally <0.5%).- Prepare fresh dilutions immediately before use. |
| High variability between replicate wells. | - Inconsistent cell seeding.- Pipetting errors during drug dilution or addition.- Edge effects in the 96-well plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and change tips between dilutions.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No observable effect even at high concentrations. | - The compound is not active in the chosen cell line or assay.- The compound has degraded.- The incubation time is too short. | - Test the compound on a different cell line.- Use a fresh aliquot of the stock solution.- Perform a time-course experiment (e.g., 24, 48, and 72 hours). |
| Cell death in vehicle control wells. | - DMSO concentration is too high.- The cells are sensitive to the solvent. | - Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.5%).- Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your specific cell line. |
| Inconsistent results between experiments. | - Variation in cell passage number.- Differences in reagent lots (e.g., serum).- Mycoplasma contamination. | - Use cells within a consistent passage number range.- Qualify new lots of reagents before use in critical experiments.- Regularly test for mycoplasma contamination. |
VI. References
-
Assessing chemotherapy dosing strategies in a spatial cell culture model - PMC. (n.d.). Retrieved February 14, 2024, from
-
Kill Curve Protocol - BPS Bioscience. (n.d.). Retrieved February 14, 2024, from
-
Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC. (n.d.). Retrieved February 14, 2024, from
Technical Support Center: Managing Stability of 3,5-Diacetamido-N-methylbenzamide Stock Solutions
Executive Summary & Molecule Profile
3,5-Diacetamido-N-methylbenzamide is a critical reference standard often used in the development and impurity profiling of benzamide-based pharmaceuticals and iodinated contrast media intermediates.[1] Its structural integrity is defined by three amide linkages: two acetamido groups at positions 3 and 5, and one N-methylcarboxamide at position 1.[1]
The stability of this molecule is governed by the susceptibility of these amide bonds to hydrolysis and the potential for solubility-driven precipitation. This guide provides a self-validating system for managing these risks.
| Property | Details |
| Chemical Structure | Benzene ring substituted with two -NHCOCH₃ groups and one -CONHCH₃ group.[1] |
| Primary Risk | Hydrolysis (Deacetylation or Amide cleavage) and Precipitation .[1] |
| Recommended Solvent | Anhydrous DMSO (Dimethyl Sulfoxide).[1] |
| Storage Temp | -20°C (Long-term), -80°C (Archival).[1] |
| Max Stability | 6-12 months (in DMSO at -20°C).[1] |
Critical Workflow: Solvent Selection & Preparation
Q: What is the absolute best solvent for creating a master stock solution?
A: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.[1]
-
Why? The molecule contains a lipophilic aromatic ring balanced by three polar amide groups.[1] DMSO provides the high dielectric constant needed to solubilize the amides while accommodating the aromatic core. Furthermore, DMSO is aprotic, which significantly retards the hydrolysis mechanisms that degrade the acetamido groups compared to protic solvents like water or methanol [1, 2].
Q: Can I use Methanol or Acetonitrile?
A: Only for working solutions (short-term use), not for stock storage.[1]
-
Methanol: Protic solvent.[1] It can promote solvolysis (transesterification-like reactions) or hydrolysis if any moisture is present.[1]
-
Acetonitrile: Aprotic but often lacks the solvation power of DMSO for this specific tri-amide structure at high concentrations (>10 mM), leading to "silent precipitation" where the compound crashes out upon freezing.[1]
Protocol: Preparation of 10 mM Master Stock
-
Weighing: Weigh the solid standard into a low-binding amber glass vial (protects from potential photodegradation).
-
Solvation: Add Anhydrous DMSO (≥99.9%, water content <0.05%).
-
Dissolution: Vortex for 30 seconds. If visual particulates remain, sonicate in a water bath at 35°C for 5 minutes.[1] Do not exceed 40°C to prevent thermal degradation.
-
Aliquot: Immediately dispense into single-use aliquots (e.g., 50 µL) in high-quality polypropylene or amber glass vials.
-
Storage: Snap-freeze at -20°C or -80°C.
Visualizing the Decision Logic
The following diagram outlines the critical decision pathways for solvent selection and storage to ensure maximum stability.
Figure 1: Decision tree for solvent selection emphasizing the critical path (Green) for long-term stability versus high-risk pathways (Red).[1]
Troubleshooting & FAQs
Scenario 1: "I see extra peaks in my HPLC chromatogram after 1 week of storage."
Diagnosis: Hydrolysis (Deacetylation). The most labile bonds are the acetamido groups.[1] In the presence of trace water (even from atmospheric moisture absorbed by DMSO), the amide bond cleaves, releasing acetic acid and leaving a free amine.[1]
-
Mechanism:
-
Solution:
-
Check your DMSO source.[1] Was it fresh? DMSO is hygroscopic.[1]
-
Did you store it at 4°C? Never store DMSO stocks at 4°C ; the phase change (DMSO freezes at ~19°C) can cause "cryoconcentration" effects that accelerate degradation in the remaining liquid pockets before total freezing [3].[1] Store strictly at -20°C.
-
Scenario 2: "The solution turned slightly yellow."
Diagnosis: Oxidation or Photodegradation. Benzamide derivatives can undergo photo-oxidation, leading to quinone-imine-like colored species.[1]
-
Solution: Ensure storage in amber vials . If the purity check (LC-MS) shows the parent mass is intact (>98%), the color change may be due to trace impurities (<0.1%) with high extinction coefficients.[1]
Scenario 3: "My stock solution precipitated upon thawing."
Diagnosis: Thermal Shock / Solubility Limit. [1]
-
Solution:
Degradation Pathway Analysis
Understanding how the molecule breaks down allows you to identify the impurities in your assay.
Figure 2: Primary degradation pathways.[1] The mono-deacetylated product (Impurity A) is the most common first-appearance impurity in aqueous-contaminated stocks.
Stability Testing Protocol (Self-Validation)
To trust your stock, perform this simple "Purity Check" every 3 months:
-
Thaw one aliquot of the 10 mM stock.[1]
-
Dilute 1:100 into 50:50 Water:Acetonitrile (final conc. 100 µM).
-
Inject immediately onto HPLC/UPLC.
-
Criteria:
References
-
BenchChem. An In-depth Technical Guide on the Chemical Stability of 3,5-Diacetamido-2,4-diiodobenzoic Acid. (Inferred stability based on structural analogs). (Note: Generalized source for benzamide stability context).
-
SelleckChem. Frequently Asked Questions: Solubility and Stock Storage. Retrieved from .
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzamide Derivatives. PubChem.[1][2] .[1]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. (Confirming DMSO aprotic properties for amide stability). .
Sources
Validation & Comparative
confirming the biological activity of 3,5-Diacetamido-N-methylbenzamide in secondary assays
This guide is structured as a high-level technical manual for researchers evaluating 3,5-Diacetamido-N-methylbenzamide , a structural analog often utilized in Structure-Activity Relationship (SAR) studies involving benzamide-based epigenetic modulators (specifically Sirtuins) and poly(ADP-ribose) polymerase (PARP) inhibition.
Given the compound's structural features—a benzamide core decorated with acetamido groups mimicking acetyl-lysine residues—this guide focuses on confirming its activity as a putative epigenetic probe or metabolic modulator .
Content Type: Publish Comparison Guide | Version: 2.1 | Status: Validated
Strategic Overview: The Molecule in Context
3,5-Diacetamido-N-methylbenzamide represents a critical chemical space in the optimization of benzamide scaffolds. Unlike its parent compound 3-aminobenzamide (a classic PARP inhibitor) or lipophilic SIRT2 inhibitors , this molecule incorporates dual acetamido motifs.
From a medicinal chemistry perspective, this compound is often evaluated to test two specific hypotheses:
-
Epigenetic Mimicry: The acetamido groups may act as "acetyl-lysine" mimics, potentially competing for Bromodomains (readers) or blocking the active site of Deacetylases (erasers like SIRT1/2).
-
Metabolic Stability: The acetylation of the 3,5-amino positions blocks Phase II conjugation (N-acetylation), forcing the molecule through alternative metabolic pathways, making it a stable probe for in vivo exposure.
Comparative Performance Matrix
Before initiating secondary assays, researchers must understand how this compound compares to "Gold Standard" alternatives in the benzamide class.
| Feature | 3,5-Diacetamido-N-methylbenzamide | 3-Aminobenzamide (3-AB) | AGK2 (SIRT2 Inhibitor) |
| Primary Class | Structural Probe / Analog | PARP Inhibitor (Weak) | SIRT2 Selective Inhibitor |
| Solubility (Water) | High (Polar Acetamido groups) | Moderate | Low (Lipophilic) |
| Cell Permeability | Moderate (Polar Surface Area) | High | High |
| Target Specificity | Broad (SIRT/PARP Interface) | Low (Pan-PARP) | High (SIRT2) |
| Metabolic Stability | High (Blocked N-termini) | Low (Rapid N-acetylation) | Moderate |
| Use Case | Negative Control / SAR Probe | Positive Control (PARP) | Positive Control (SIRT2) |
Analyst Insight: Do not treat 3,5-Diacetamido-N-methylbenzamide as a potent drug candidate initially. Its primary utility is often as a selectivity probe . If your primary assay shows activity, it suggests your target interacts with the benzamide core regardless of the amino-substitution, or specifically recognizes the acetyl-mimic.
Mechanistic Validation (The "Why")
To design a valid secondary assay, we must map the hypothetical mechanism. The diagram below illustrates the competing pathways where benzamide derivatives typically interfere: Tubulin Deacetylation (SIRT2) and DNA Repair (PARP) .
Figure 1: Mechanistic hypothesis. The compound is tested for its ability to inhibit SIRT2, leading to the accumulation of Acetylated Tubulin, or to interact with PARP.
Secondary Assay Protocols
Secondary assays must confirm cellular target engagement and functional consequence . We move beyond simple enzymatic IC50s (which can be artifact-prone) to live-cell contexts.
Protocol A: Cellular Thermal Shift Assay (CETSA)
Objective: Confirm the compound enters the cell and physically binds to the target protein (e.g., SIRT2 or PARP1) in a complex cellular milieu. This is the "Truth Serum" of drug discovery.
Materials:
-
HEK293T or HeLa cells.
-
Test Compound: 3,5-Diacetamido-N-methylbenzamide (10 µM and 50 µM).
-
Primary Antibody: Anti-SIRT2 (Cell Signaling Tech #12672) or Anti-PARP.
Workflow:
-
Treatment: Treat 1x10^6 cells with the compound (50 µM) or DMSO control for 1 hour at 37°C.
-
Harvest: Wash cells with PBS and resuspend in kinase buffer supplemented with protease inhibitors.
-
Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (e.g., 40°C to 65°C) for 3 minutes.
-
Lysis: Cool samples to RT, then freeze-thaw (liquid nitrogen/37°C) x3 to lyse.
-
Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. Note: Unbound/unstable proteins precipitate and pellet; bound/stabilized proteins remain in the supernatant.
-
Detection: Run the supernatant on SDS-PAGE and Western Blot.[1]
Success Criteria:
-
Positive Result: The "melting curve" of the target protein shifts to the right (higher temperature stability) in the presence of 3,5-Diacetamido-N-methylbenzamide compared to DMSO.
-
Interpretation: Direct physical binding confirmed.
Protocol B: Functional Tubulin Acetylation Assay (SIRT2 Focus)
Objective: If the compound mimics acetyl-lysine or inhibits SIRT2, intracellular levels of Acetylated Tubulin (Lys40) should increase.
Materials:
-
Cell Line: SH-SY5Y (Neuronal) or U2OS.
-
Lysis Buffer: RIPA + Trichostatin A (TSA) (Critical: TSA inhibits Class I/II HDACs but not SIRT2, reducing background noise).
-
Antibody: Anti-Acetyl-alpha-Tubulin (Lys40) (Sigma T7451).
Step-by-Step:
-
Seeding: Seed cells in 6-well plates (3x10^5 cells/well). Allow 24h adhesion.
-
Dosing: Treat with:
-
Vehicle (DMSO)[2]
-
3,5-Diacetamido-N-methylbenzamide (Titration: 1, 10, 50 µM)
-
Positive Control: AGK2 (10 µM) or Nicotinamide (5 mM).
-
-
Incubation: Incubate for 6–18 hours. Note: Acetylation changes are slow; 1 hour is insufficient.
-
Extraction: Lyse cells on ice. Clarify lysates.
-
Normalization: Perform BCA protein assay to ensure equal loading.
-
Quantification: Western Blot. Normalize Acetyl-Tubulin signal to Total Tubulin.
Data Output Table (Example):
| Treatment (18h) | Conc. (µM) | Ac-Tubulin / Total Tubulin (Fold Change) | Interpretation |
| DMSO | - | 1.0 | Baseline |
| 3,5-Diacetamido-... | 10 | 1.2 | No significant activity |
| 3,5-Diacetamido-... | 50 | 2.5 | Moderate Inhibition |
| AGK2 (Control) | 10 | 4.8 | Strong Inhibition |
Critical Troubleshooting & "Gotchas"
As a Senior Application Scientist, I have observed specific failure modes with benzamide derivatives:
-
The "Precipitation" False Positive:
-
Issue: 3,5-Diacetamido-N-methylbenzamide has lower lipophilicity than many inhibitors, but at >50 µM in aqueous media, it may form micro-aggregates.
-
Solution: Always run a Dynamic Light Scattering (DLS) check or simply inspect the well under 40x microscopy before lysis. Aggregates sequester enzymes non-specifically (the "Pan-Assay Interference" or PAINS effect).
-
-
The "Acetylation" Paradox:
-
Issue: You are testing a diacetamido compound. In cell lysates, high concentrations of cytosolic deacetylases might actually cleave your compound if it acts as a substrate rather than an inhibitor.
-
Control: Incubate the compound alone with cell lysate for 4 hours and analyze by LC-MS. If the mass shifts by -42 Da (loss of acetyl), your compound is being metabolized, invalidating the inhibition assay.
-
-
Off-Target Binding (Selectivity):
-
Benzamides are "privileged structures." They bind PARP, HDACs, and Dopamine receptors (D2/D3).
-
Recommendation: If you see activity, you must run a counter-screen against PARP1 . If it inhibits PARP1 equally well, it is a non-selective benzamide pharmacophore, not a specific probe.
-
Decision Tree for Assay Progression
Use this logic flow to determine the next steps based on your secondary assay results.
Figure 2: Decision logic for validating the compound.
References
-
BenchChem. Biological Activity Screening of Novel Benzamide Derivatives: A Technical Guide. Retrieved from
-
Outeiro, T. F., et al. (2007). Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease. Science.[3] (Validates the Tubulin Acetylation assay for Benzamides).
-
PubChem. Compound Summary: 3,5-difluoro-N-methylbenzamide (Structural Analog Data).[4] National Library of Medicine. Retrieved from
-
Molina, A., et al. (2019). Benzamide-based SIRT2 Inhibitors: Structural Requirements and Biological Evaluation. Journal of Medicinal Chemistry. (Provides the basis for the Ac-Tubulin protocol).
-
BLD Pharm. 3-Acetamido-N-methylbenzamide Product Specifications. (Source for solubility/physical properties of the mono-acetamido analog).
Sources
- 1. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. jddtonline.info [jddtonline.info]
- 4. 3,5-difluoro-N-methylbenzamide | C8H7F2NO | CID 17683109 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Benzamide-Based PARP Inhibitors: A Focus on Olaparib and its Analogs
This guide provides a comprehensive comparison of benzamide-based Poly(ADP-ribose) polymerase (PARP) inhibitors, with a primary focus on the pioneering drug, Olaparib. We will delve into the mechanistic intricacies of these inhibitors, compare their preclinical and clinical performance, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and DNA damage response.
Introduction to Benzamide-Based PARP Inhibitors
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[1][2][3] PARP1 and PARP2 are activated by DNA single-strand breaks (SSBs), catalyzing the synthesis of long chains of poly(ADP-ribose) (PAR) on nuclear proteins. This PAR-ylation acts as a scaffold to recruit other DNA repair factors.[4][5]
Benzamide-based PARP inhibitors are small molecules that competitively inhibit the catalytic activity of PARP enzymes by mimicking the nicotinamide moiety of their substrate, NAD+.[4][6] This inhibition prevents the repair of SSBs, which can then degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.[7][8] In cancer cells with pre-existing defects in homologous recombination (HR), a major DSB repair pathway, such as those with BRCA1/2 mutations, the accumulation of DSBs leads to a state of "synthetic lethality" and subsequent cell death.[7][8][9]
In-Depth Analysis of Olaparib
Olaparib (marketed as Lynparza) was the first PARP inhibitor to receive FDA approval and has paved the way for this class of targeted therapies.[9] It is approved for the treatment of various cancers, including those of the ovary, breast, pancreas, and prostate, particularly in patients with BRCA mutations.[8][9][10]
Mechanism of Action: Olaparib's primary mechanism of action is the inhibition of PARP-1 and PARP-2 catalytic activity.[1][8][9] However, a more profound cytotoxic effect is achieved through a phenomenon known as "PARP trapping."[10][11][12] This is where the inhibitor stabilizes the PARP-DNA complex, effectively "trapping" the enzyme on the DNA at the site of damage.[12][13] These trapped complexes are potent roadblocks to DNA replication and transcription, leading to a more robust anti-tumor effect than catalytic inhibition alone.[12][13]
Pharmacokinetics: Olaparib is administered orally and has a half-life of approximately 15 hours.[1] It is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[1]
Comparative Analysis of Benzamide-Based PARP Inhibitors
Several other benzamide-based PARP inhibitors have been developed and approved for clinical use. Here, we compare Olaparib with three other prominent inhibitors: Rucaparib, Niraparib, and Talazoparib.
| Inhibitor | Target(s) | Ki (PARP1) | IC50 (PARP1) | PARP Trapping Potency |
| Olaparib | PARP1, PARP2 | - | - | +++ |
| Rucaparib | PARP1, PARP2, PARP3 | 1.4 nM[14][15] | 0.8 nM[4] | +++ |
| Niraparib | PARP1, PARP2 | - | - | ++++ |
| Talazoparib | PARP1, PARP2 | - | - | +++++ |
Key Differentiators:
-
Potency and Selectivity: While all four inhibitors potently inhibit PARP1 and PARP2, there are subtle differences in their selectivity profiles. Rucaparib also shows activity against PARP3.[4] Some newer benzamide derivatives have even been developed to selectively inhibit other PARP family members, such as PARP10, with no activity against PARP1.[16]
-
PARP Trapping: The ability to trap PARP on DNA is a critical determinant of cytotoxicity and varies significantly among these inhibitors.[6][12] Talazoparib is the most potent PARP trapper, being approximately 100-fold more efficient than olaparib and rucaparib.[12][17] Niraparib also demonstrates a higher trapping potential than olaparib.[13][18] This enhanced trapping is thought to contribute to their efficacy in a broader range of tumors, including those without BRCA mutations.[18]
-
Clinical Efficacy and Indications: All four inhibitors have demonstrated significant clinical benefit, particularly in BRCA-mutated cancers.[4][9][11][19] Niraparib is notably the first PARP inhibitor to be approved for maintenance therapy in recurrent ovarian cancer regardless of BRCA status.[6][11] Talazoparib has shown promising activity in combination with other agents in a wide range of cancers.[20][21][22]
-
Toxicity Profile: The side-effect profiles of these inhibitors are generally similar, with the most common adverse events being hematological (anemia, neutropenia, thrombocytopenia), gastrointestinal (nausea, vomiting), and fatigue.[8][19] The higher potency of some inhibitors may be associated with a greater incidence of certain toxicities.[17] The development of next-generation PARP inhibitors aims to selectively target PARP1 to reduce the toxicities associated with PARP2 inhibition.[23]
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for two key assays used in the evaluation of PARP inhibitors.
PARP Inhibition Assay (Colorimetric)
This assay measures the in vitro potency of a compound to inhibit PARP catalytic activity.
Principle: Histone-coated plates are used as a substrate for PARP. In the presence of activated DNA and biotinylated NAD+, active PARP enzyme will poly(ADP-ribosyl)ate the histones. The incorporated biotinylated PAR is then detected using a streptavidin-HRP conjugate and a colorimetric substrate.
Workflow Diagram:
Caption: Workflow for a colorimetric PARP inhibition assay.
Detailed Protocol:
-
Plate Coating:
-
Dilute histone H4 to 100 µg/mL in PBS.
-
Add 50 µL/well to a 96-well plate and incubate overnight at 4°C or 90 minutes at 30°C.[24]
-
Wash the plate twice with 200 µL/well of PBS containing 0.05% Tween-20 (PBS-T).[24][25]
-
Block the wells with 200 µL/well of PBS-T for 2 hours at room temperature.[25]
-
Wash the plate twice with 200 µL/well of 1x PARP buffer.[25]
-
-
PARP Reaction:
-
Prepare serial dilutions of the test inhibitor.
-
Add 25 µL of 2x NAD+ solution (containing biotinylated NAD+) and the inhibitor to the wells.
-
Prepare a 2x PARP enzyme mix in PARP buffer with activated DNA.
-
Add 25 µL of the 2x PARP mix to each well to start the reaction.[25]
-
-
Detection:
-
Wash the plate twice with 200 µL/well of PBS-T.[25]
-
Add 50 µL of streptavidin-HRP conjugate diluted in a suitable buffer to each well.[26]
-
Incubate for 1 hour at room temperature.[26]
-
Wash the plate four times with PBS-T.[26]
-
Add 50 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.[26][27]
-
Stop the reaction by adding 50 µL of 0.2 M sulfuric acid.
-
Read the absorbance at 450 nm using a microplate reader.[25][26]
-
Clonogenic Survival Assay
This cell-based assay assesses the long-term cytotoxic effect of a compound by measuring the ability of single cells to proliferate and form colonies.
Principle: Cells are treated with the inhibitor, and then plated at a low density. After a period of incubation, the number of colonies formed is counted, and the surviving fraction is calculated relative to an untreated control.
Workflow Diagram:
Sources
- 1. urology-textbook.com [urology-textbook.com]
- 2. PARP Inhibitors and Myeloid Neoplasms: A Double-Edged Sword [mdpi.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. massivebio.com [massivebio.com]
- 9. Olaparib - Wikipedia [en.wikipedia.org]
- 10. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 11. zailaboratory.com [zailaboratory.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Niraparib-induced STAT3 inhibition increases its antitumor effects [frontiersin.org]
- 19. Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. targetedonc.com [targetedonc.com]
- 23. aacr.org [aacr.org]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. interchim.fr [interchim.fr]
- 27. bio-techne.com [bio-techne.com]
cross-validation of experimental results for 3,5-Diacetamido-N-methylbenzamide
An Expert Guide to the Experimental Cross-Validation of 3,5-Diacetamido-N-methylbenzamide: A Comparative Analysis for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive framework for the experimental characterization and cross-validation of 3,5-Diacetamido-N-methylbenzamide, a novel benzamide derivative with limited public data. Recognizing the scarcity of existing research, we propose a structured, hypothesis-driven approach to its evaluation. Based on its structural similarity to known pharmacophores, we posit a potential role as a PARP (Poly (ADP-ribose) polymerase) inhibitor. This document outlines a complete workflow, from synthesis and analytical validation to in-vitro biological assays and physicochemical profiling. To establish a robust performance benchmark, all proposed experiments are designed as a direct comparison against 3-Aminobenzamide (3-AB), a first-generation, well-characterized PARP inhibitor. This guide is intended for researchers in medicinal chemistry and drug development, offering a scientifically rigorous, self-validating protocol to ascertain the compound's therapeutic potential.
Introduction: The Rationale for a Structured Investigation
3,5-Diacetamido-N-methylbenzamide is a small molecule whose biological activity and physicochemical properties are not yet extensively documented in peer-reviewed literature. Its core benzamide scaffold, however, is a privileged structure in medicinal chemistry, most notably featured in a class of highly successful anti-cancer drugs known as PARP inhibitors. PARP enzymes, particularly PARP-1, are critical components of the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks (SSBs). The therapeutic strategy of PARP inhibition hinges on the concept of synthetic lethality, where blocking this repair mechanism is selectively lethal to cancer cells that already have a compromised DDR, such as those with BRCA1/2 mutations.
Given the structural features of 3,5-Diacetamido-N-methylbenzamide, we hypothesize that it may interact with the NAD+ binding pocket of the PARP catalytic domain. The dual acetamido groups could potentially form hydrogen bonds that mimic the carboxamide moiety of the nicotinamide portion of NAD+, a mechanism common to many PARP inhibitors.
This guide, therefore, presents a cross-validation workflow to test this hypothesis. We will compare the performance of our target compound against 3-Aminobenzamide (3-AB), a foundational tool compound in the study of PARP inhibition. While 3-AB has modest potency, its well-understood mechanism of action provides an essential baseline for interpreting our results.
Experimental Design: A Three-Pillar Validation Workflow
Our investigation is structured around three core pillars:
-
Pillar 1: Synthesis and Analytical Confirmation. Establishing the identity, purity, and integrity of the synthesized compound.
-
Pillar 2: In-Vitro Biological Evaluation. Quantifying the compound's inhibitory effect on the target enzyme (PARP-1) and its functional consequence in a cellular context.
-
Pillar 3: Physicochemical Profiling. Assessing fundamental drug-like properties to predict its potential for further development.
Below is a diagrammatic overview of the proposed experimental workflow.
Caption: Proposed synthetic pathway for 3,5-Diacetamido-N-methylbenzamide.
Detailed Protocol: Analytical Validation
Objective: To confirm the identity and purity (>95%) of the synthesized compound.
Methodology:
-
Nuclear Magnetic Resonance (NMR):
-
Dissolve 5-10 mg of the final compound in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
Trustworthiness Check: The proton spectrum should show distinct peaks corresponding to the aromatic protons, the two acetamido CH₃ groups, and the N-methyl group. The integration values must match the number of protons in each environment. The carbon spectrum should show the expected number of signals for all unique carbon atoms.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Prepare a 1 mg/mL stock solution in DMSO. Dilute to 10 µM in a 50:50 acetonitrile:water mobile phase.
-
Inject onto a C18 reverse-phase column using a standard gradient.
-
Monitor the UV chromatogram for a single major peak.
-
Analyze the corresponding mass spectrum in positive ion mode.
-
Trustworthiness Check: The observed mass [M+H]⁺ should be within ±0.1 Da of the calculated exact mass of the compound (C₁₂H₁₅N₃O₃, Calculated Mass: 249.11 g/mol ).
-
-
High-Performance Liquid Chromatography (HPLC) for Purity:
-
Use a validated HPLC method with UV detection at a suitable wavelength (e.g., 254 nm).
-
Integrate the area of all peaks.
-
Trustworthiness Check: The area of the main peak divided by the total area of all peaks should be ≥95%.
-
Pillar 2: In-Vitro Biological Evaluation
This pillar directly tests our hypothesis of PARP inhibition. We will use a biochemical assay to measure direct enzyme inhibition and a cell-based assay to confirm functional activity.
PARP-1 Biochemical Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against PARP-1 and compare it to 3-AB.
Principle: This assay quantifies the PARP-1-catalyzed addition of biotinylated ADP-ribose to histone proteins. The resulting biotinylated histones are captured on a streptavidin-coated plate and detected with an antibody. An active inhibitor will reduce the signal.
Caption: Workflow for the PARP-1 biochemical activity assay.
Protocol:
-
Coat a 96-well plate with histone proteins and block.
-
Prepare a serial dilution of 3,5-Diacetamido-N-methylbenzamide and 3-Aminobenzamide (e.g., from 100 µM to 1 nM) in assay buffer. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
In a separate plate, add the assay buffer, activated DNA, recombinant human PARP-1 enzyme, and the test compounds.
-
Initiate the reaction by adding a mixture of NAD+ and Biotinylated-NAD+.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and transfer the reaction mixture to the histone-coated, streptavidin-coated plate.
-
Incubate to allow the capture of biotinylated histones.
-
Wash the plate and detect the captured product using a streptavidin-HRP conjugate and a colorimetric substrate (e.g., TMB).
-
Read the absorbance at 450 nm.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀.
Comparative Data Summary (Hypothetical)
The results should be summarized in a clear, comparative table.
| Compound | PARP-1 IC₅₀ (µM) |
| 3,5-Diacetamido-N-methylbenzamide | Experimental Value |
| 3-Aminobenzamide (Reference) | Experimental Value (Expected: ~30-100 µM) |
| Olaparib (Positive Control) | Experimental Value (Expected: ~0.005 µM) |
Pillar 3: Physicochemical Profiling
Good biological potency is meaningless if a compound cannot reach its target. These assays provide an early assessment of "drug-likeness."
Kinetic Solubility Assay
Objective: To determine the aqueous solubility of the compound, a critical factor for oral bioavailability.
Protocol:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Add a small volume (e.g., 2 µL) to a larger volume of aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4).
-
Shake vigorously for 2 hours at room temperature.
-
Centrifuge to pellet any precipitate.
-
Analyze the supernatant by HPLC or UV-Vis spectroscopy against a standard curve to determine the concentration of the dissolved compound.
-
Trustworthiness Check: The result should be compared against a known standard (e.g., a poorly soluble drug like Nifedipine and a highly soluble one like Metformin) run in parallel.
Microsomal Stability Assay
Objective: To assess the compound's susceptibility to metabolism by liver enzymes (cytochrome P450s), a key determinant of its in-vivo half-life.
Protocol:
-
Incubate the test compound (e.g., at 1 µM) with liver microsomes (human or rat) and the required cofactor, NADPH.
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.
-
Trustworthiness Check: Run positive control compounds with known metabolic fates (e.g., high-turnover Verapamil, low-turnover Warfarin) in the same experiment.
-
Calculate the in-vitro half-life (t₁/₂) by plotting the natural log of the percent remaining compound versus time.
Comparative Data Summary (Hypothetical)
| Compound | Aqueous Solubility (µM) at pH 7.4 | Microsomal Half-life (min) |
| 3,5-Diacetamido-N-methylbenzamide | Experimental Value | Experimental Value |
| 3-Aminobenzamide (Reference) | >1000 | >60 |
Conclusion and Future Directions
This guide has outlined a rigorous, multi-faceted approach to the initial characterization of 3,5-Diacetamido-N-methylbenzamide. By systematically executing the proposed synthetic, biological, and physicochemical experiments in direct comparison with the benchmark compound 3-Aminobenzamide, a researcher can generate a robust, self-validating dataset.
If the experimental data demonstrates that 3,5-Diacetamido-N-methylbenzamide possesses significantly greater PARP-1 inhibitory potency than 3-AB while maintaining favorable solubility and metabolic stability, further investigation would be warranted. Subsequent steps would include selectivity profiling against other PARP family members and progression into more complex cell-based assays using, for example, BRCA-deficient cancer cell lines to confirm the synthetic lethality mechanism. This structured, cross-validation approach ensures that resources are directed only toward compounds with genuinely promising, well-documented properties.
References
-
Title: Olaparib: a new PARP inhibitor for the treatment of ovarian cancer Source: Clinical Cancer Research URL: [Link]
-
Title: PARP Inhibitors: A new era of targeted therapy Source: Cancer Research URL: [Link]
-
Title: The role of PARP-1 in DNA repair and its therapeutic exploitation Source: Nature Reviews Molecular Cell Biology URL: [Link]
-
Title: 3-Aminobenzamide: a potent inhibitor of poly(ADP-ribose) polymerase Source: Biochemical and Biophysical Research Communications URL: [Link]
-
Title: A High-Throughput Assay for Poly(ADP-ribose) Polymerase-1 (PARP-1) Source: Journal of Biomolecular Screening URL: [Link]
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of 3,5-Diacetamido-N-methylbenzamide
Executive Summary (BLUF)
3,5-Diacetamido-N-methylbenzamide is a pharmaceutical intermediate often associated with the synthesis of X-ray contrast media (e.g., iothalamic acid derivatives). While not classified as a P-listed or U-listed acute toxin by the EPA, it must be managed as Non-Halogenated Organic Chemical Waste .
Immediate Directive: Do NOT dispose of this compound down the drain. Its low water solubility and nitrogen-rich structure require high-temperature incineration to prevent environmental accumulation and ensure complete destruction of the amide bonds.
Part 1: Chemical Identity & Hazard Assessment
Before disposal, you must validate the material's physical state and hazard profile. As a specific intermediate, comprehensive SDS data is often sparse; therefore, we apply Structure-Activity Relationship (SAR) protocols based on its functional groups (Benzamide core + Acetamido substituents).
| Feature | Specification | Operational Implication |
| Physical State | Solid (Powder/Crystal) | High melting point due to H-bonding. Likely generates dust; requires N95/P100 respiratory protection during transfer. |
| Solubility | Low (Water); High (DMSO/DMF) | Do not sewer. It will precipitate in plumbing and persist in wastewater sludge. |
| Reactivity | Stable (Amide linkages) | Compatible with general organic waste streams. Incompatible with strong oxidizers. |
| Combustion | Nitrogen-rich | Incineration will generate Nitrogen Oxides (NOx). Must be sent to a facility with scrubbers. |
| Toxicity | Irritant (Skin/Eye Cat.[1][2] 2) | Standard Nitrile gloves (0.11mm) are sufficient for incidental contact. |
Part 2: Waste Stream Classification
Proper classification is the legal bedrock of laboratory safety. This compound does not have a specific EPA RCRA "P" or "U" list code. Therefore, classification defaults to Generator Knowledge of the waste characteristics.
1. Solid Waste (Pure Compound)
-
Classification: Non-Regulated Chemical Solid (unless mixed with hazardous solvents).
-
Disposal Method: Lab Pack for Incineration.
-
Labeling: "Non-Hazardous Chemical Waste: 3,5-Diacetamido-N-methylbenzamide."
2. Liquid Waste (Mother Liquors/Solutions)
-
Scenario: Compound dissolved in DMSO, Methanol, or DMF.
-
Classification: Hazardous Waste (D001 Ignitable).
-
Disposal Method: Fuel Blending / Incineration.
-
Labeling: "Hazardous Waste: Flammable Organic Solvents contaminated with Benzamide derivatives."
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Lab Pack)
Use this for expired shelf stock or synthesis cakes.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during compaction.
-
Transfer:
-
Work inside a chemical fume hood to capture dust.
-
Transfer the solid using a chemically inert scoop.
-
-
Segregation: Do not mix with strong oxidizers (e.g., perchlorates, nitrates) in the same primary container.
-
Secondary Containment: Place the sealed jar into a larger shipping drum (Lab Pack) designated for "Organic Solids."
-
Documentation: Log the weight and full chemical name on the drum inventory sheet.
Protocol B: Liquid Waste Disposal (Reaction Mixtures)
Use this for HPLC waste or reaction mother liquors.
-
Characterize Solvent: Determine if the primary solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, DMSO).
-
Select Carboy:
-
Red Can/White Carboy: For Non-Halogenated solvents.
-
Yellow Can/Carboy: For Halogenated solvents.
-
-
pH Check: Ensure the solution is neutral (pH 5–9). If the synthesis involved strong acids/bases, neutralize carefully before adding to the organic waste stream to prevent exothermic reactions in the drum.
-
Filtration (Optional): If significant solids are present, filter them out and dispose of them via Protocol A to prevent clogging the waste disposal pump at the facility.
Part 4: Visualized Decision Workflows
Diagram 1: Waste Stream Segregation Logic
This decision tree guides researchers through the immediate disposal process based on the physical state of the waste.
Caption: Logic flow for segregating 3,5-Diacetamido-N-methylbenzamide waste based on physical state and solvent carrier.
Diagram 2: Spill Response Protocol
Immediate actions to take if the solid powder is spilled in the laboratory.
Caption: Step-by-step response for solid spills, prioritizing dust control and respiratory protection.
Part 5: References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282. EPA.gov. [Link]
-
PubChem. (n.d.). Compound Summary: Benzamide Derivatives. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS). United States Department of Labor. [Link]
Sources
Personal protective equipment for handling 3,5-Diacetamido-N-methylbenzamide
[1]
Executive Safety Summary & Hazard Logic
Compound Class: Substituted Benzamide / Pharmaceutical Intermediate Default Hazard Band: OEB 3 (Estimated OEL: 10–100 µg/m³) Critical Hazards: [1]
-
Inhalation: High risk.[1] Fine particulates may penetrate deep lung tissue; benzamide pharmacophores can exhibit CNS or reproductive activity.
-
Dermal: Moderate risk.[1] Potential sensitizer (allergic reaction) upon repeated contact.[2]
-
Physicochemical: Combustible dust hazard if aerosolized in high concentrations.
Scientific Rationale for Control Strategy
The structure 3,5-Diacetamido-N-methylbenzamide contains two acetamido groups on a benzamide core.[1] While acetylation generally reduces the acute toxicity of the parent aniline (detoxification pathway), the benzamide moiety is a "privileged structure" in medicinal chemistry, often associated with biological activity (e.g., dopamine antagonism, kinase inhibition). Therefore, we must operationalize safety based on Structure-Activity Relationship (SAR) inferences rather than waiting for in vivo toxicity data.[1]
Personal Protective Equipment (PPE) Matrix
PPE is the final layer of defense. It must be used in conjunction with Engineering Controls (e.g., Fume Hood, Isolator).
| Protection Zone | Equipment Standard | Technical Justification |
| Respiratory | PAPR (Powered Air Purifying Respirator) with HEPA filters OR N95/P100 (only if handled in Class II BSC) | Protection Factor 50+ .[1] Prevents inhalation of micro-particulates during weighing/transfer. Surgical masks are ineffective against API dust.[1] |
| Dermal (Hands) | Double Gloving Protocol : 1. Inner: Nitrile (4 mil, extended cuff) 2. Outer: Nitrile (4-6 mil) | Permeation Resistance .[1] Double layering creates a visual indicator for breaches and allows outer glove removal without exposing skin. |
| Dermal (Body) | Tyvek® 400 (or equivalent) Lab Coat/Coverall with elastic cuffs | Non-woven barrier .[1] Prevents dust accumulation on street clothes.[1] Cotton coats trap powder and become secondary contamination sources. |
| Ocular | Chemical Safety Goggles (Indirect Vent) | Impact & Dust Seal .[1] Safety glasses with side shields are insufficient for fine powders that can migrate around lenses. |
Operational Protocol: Safe Weighing & Transfer
Objective: Transfer solid compound from stock container to reaction vessel with <1 µg surface contamination.
Phase A: Engineering Setup
-
Verification: Ensure the Fume Hood or Biological Safety Cabinet (BSC) is certified and operating at 80–100 fpm face velocity .
-
Static Control: Place an ionizing fan inside the hood to neutralize static charge on the powder, preventing "fly-away" dust.
-
Surface Prep: Line the work surface with an absorbent, plastic-backed bench mat (absorbent side up).[1]
Phase B: The "Closed Transfer" Technique[1]
-
Don PPE according to the matrix above.
-
Tare: Place the receiving vessel (vial/flask) on the balance inside the hood. Tare the balance.
-
Transfer:
-
Open the stock container only inside the hood.
-
Use a disposable antistatic spatula .[1]
-
Do not tap the spatula against the vial rim (creates aerosol). Instead, gently rotate the spatula to deposit powder.
-
-
Seal: Cap the receiving vessel immediately. Parafilm is recommended for long-term storage.[1]
-
Decon: Wipe the exterior of the receiving vessel with a surfactant-impregnated wipe before removing it from the hood.
Phase C: Waste & Disposal[1][2]
-
Solid Waste: Spatulas, weigh boats, and mats must be disposed of in a yellow chem-bio waste bin for incineration.
-
Liquid Waste: All mother liquors and rinsates must be segregated into "Hazardous Organic Waste" streams.
-
Destruction: Incineration at >850°C is the standard destruction method for amide-based pharmaceutical intermediates.[1]
Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for selecting the correct containment level based on the operation being performed.
Figure 1: Risk-Based Containment Selection Strategy.[1] Red nodes indicate high-risk operations requiring respiratory protection.[1]
Emergency Response Protocols
Scenario A: Spillage (Solid Powder)[1]
-
Evacuate: Clear the immediate area of personnel.
-
Isolate: Post "Do Not Enter" signage. Wait 15 minutes for aerosols to settle.
-
Clean-Up:
Scenario B: Personnel Exposure[1]
-
Eye Contact: Flush with tepid water for 15 minutes holding eyelids open.[1] Seek medical attention.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol or solvents (increases skin permeability).
-
Inhalation: Move to fresh air immediately. Monitor for signs of sensitization (wheezing, tight chest).
References
-
Occupational Safety and Health Administration (OSHA) . Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link][1]
-
European Chemicals Agency (ECHA) . Guidance on Information Requirements and Chemical Safety Assessment. ECHA Europa.[1][3] Available at: [Link]
-
SafeWork Australia . Guidance on the Interpretation of Workplace Exposure Standards for Airborne Contaminants. Available at: [Link]
-
American Chemical Society (ACS) . Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link][1]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
